alpha-Tocopherol acetate
Description
Historical Perspectives on Vitamin E Research and Alpha-Tocopherol (B171835) Acetate (B1210297) Discovery
The journey to understanding alpha-tocopherol acetate begins with the discovery of vitamin E itself. In 1922, researchers Herbert McLean Evans and Katharine Scott Bishop identified a fat-soluble dietary factor essential for preventing fetal resorption in rats, which they initially termed "Factor X" and was later named vitamin E. codeage.comresearchgate.netkarger.com Subsequent research in the 1930s led to the isolation of different forms of vitamin E from various plant oils. encyclopedia.pub Evans and his colleagues isolated α-tocopherol and β-tocopherol from wheat germ oil in 1936. encyclopedia.pub
The chemical structure of α-tocopherol was elucidated in 1938 by Erhard Fernholz, who identified its chromanol ring and long aliphatic sidechain. encyclopedia.pubmdpi.com This breakthrough was quickly followed by the first chemical synthesis of α-tocopherol by Paul Karrer. encyclopedia.pubmdpi.com To enhance the stability of this newly synthesized vitamin, a method was developed to produce α-tocopheryl acetate by reacting α-tocopherol with acetic acid anhydride. mdpi.com Otto Isler demonstrated that this esterified form retained its biological potency over time, unlike the non-acetylated form which lost its effectiveness during storage. mdpi.com This led to the introduction of the first synthetic vitamin E product, "Ephynal Acetate" (dl-α-tocopheryl acetate), in 1939. mdpi.com
Comparative Analysis of this compound with Other Vitamin E Isomers and Forms
Vitamin E is a family of eight related compounds, divided into two groups: tocopherols (B72186) and tocotrienols, each with four isomers (alpha, beta, gamma, and delta). codeage.comwikipedia.org While all forms exhibit antioxidant properties, the human body shows a distinct preference for alpha-tocopherol. karger.comnih.gov
Bioavailability Differences and Preferential Retention Mechanisms
While all dietary forms of vitamin E are absorbed in the small intestine, the body preferentially retains alpha-tocopherol. oregonstate.edumdpi.com This selectivity is primarily mediated by a specific protein in the liver called the alpha-tocopherol transfer protein (α-TTP). nih.govnih.govrsc.org After absorption, all vitamin E isomers are transported to the liver in chylomicrons. oregonstate.edu In the liver, α-TTP specifically binds to alpha-tocopherol and incorporates it into very-low-density lipoproteins (VLDL) for transport to other tissues in the body. oregonstate.edumdpi.com Forms of vitamin E other than alpha-tocopherol are not bound by α-TTP and are instead metabolized and excreted. oregonstate.edu
The bioavailability of alpha-tocopherol from alpha-tocopheryl acetate is considered equivalent to that of free alpha-tocopherol when consumed. oregonstate.edu The ester bond is cleaved in the intestine, releasing the active alpha-tocopherol for absorption. oregonstate.edu Studies have shown that the presence of other tocopherols, such as gamma-tocopherol, does not significantly affect the bioavailability of alpha-tocopherol. hogrefe.comimrpress.com
Table 1: Relative Affinity of Alpha-Tocopherol Transfer Protein (α-TTP) for Different Vitamin E Isomers
This table illustrates the binding preference of α-TTP, a key protein for vitamin E retention in the body. The data is presented relative to alpha-tocopherol, which has the highest affinity.
| Vitamin E Isomer | Relative Affinity for α-TTP (%) |
| α-Tocopherol | 100 |
| β-Tocopherol | 38 |
| γ-Tocopherol | 9 |
| δ-Tocopherol | 2 |
| α-Tocotrienol | 12 |
| Source: Hosomi et al., 1997, as cited in Brigelius-Flohé, 2006. cambridge.org |
Structural Stability and Redox State Variations
The primary structural difference between alpha-tocopherol and this compound is the substitution of the hydroxyl group on the chromanol ring with an acetate group. This seemingly minor change has significant implications for the molecule's stability. The free hydroxyl group in alpha-tocopherol is what gives it its antioxidant properties, but it also makes the molecule susceptible to oxidation. mdpi.com By converting this hydroxyl group to an acetate ester, the molecule becomes significantly more stable and resistant to degradation from heat, light, and air. healthline.commdpi.comnih.gov Alpha-tocopheryl acetate is thermally stable up to high temperatures. researchgate.net
In terms of redox state, alpha-tocopherol can act as a reducing agent, donating a hydrogen atom from its hydroxyl group to neutralize free radicals. In doing so, it becomes a tocopheroxyl radical, which is relatively stable. mdpi.com this compound, lacking this free hydroxyl group, does not have direct antioxidant activity. nih.gov It is considered a pro-vitamin; it must first be hydrolyzed in the body to alpha-tocopherol to become active. oregonstate.edu
Table 2: Comparison of Structural and Redox Properties
This table highlights the key differences in the chemical structure and redox capabilities between alpha-tocopherol and its acetate form.
| Property | Alpha-Tocopherol | This compound |
| Functional Group | Free hydroxyl (-OH) group on the chromanol ring | Acetate (-OCOCH3) group on the chromanol ring |
| Chemical Stability | Less stable, sensitive to oxidation, heat, and light | More stable, resistant to oxidation, heat, and light healthline.commdpi.com |
| Antioxidant Activity | Direct antioxidant activity, can donate a hydrogen atom | No direct antioxidant activity, must be converted to alpha-tocopherol in the body to become active nih.gov |
| Redox State | Exists in both reduced (tocopherol) and oxidized (tocopheroxyl radical) states | Exists in an esterified, non-redox-active state |
Differential Biological Activities Across Forms
The various isomers of vitamin E exhibit different biological activities, largely due to the selective retention of alpha-tocopherol by the body. cambridge.org The fetal resorption-gestation assay in rats has been historically used to determine the biological activity of different vitamin E forms. cambridge.orgajol.info In this assay, RRR-α-tocopherol (the natural form) has the highest activity. cambridge.orgajol.info
It is important to note that high-dose supplementation with alpha-tocopherol can decrease the levels of other tocopherols, particularly gamma-tocopherol, in the body. codeage.comhogrefe.com
Table 3: Relative Biological Activities of Tocopherols and Tocotrienols (Based on Fetal Resorption-Gestation Assay in Rats)
This table compares the biological potency of different vitamin E isomers, with RRR-α-tocopherol set as the benchmark.
| Vitamin E Form | Relative Biological Activity (%) |
| RRR-α-tocopherol | 100 cambridge.orgajol.info |
| β-tocopherol | 50 - 57 mdpi.comcambridge.org |
| γ-tocopherol | 10 - 37 mdpi.comcambridge.org |
| δ-tocopherol | 1.4 - 3 mdpi.comcambridge.org |
| α-tocotrienol | 30 mdpi.comcambridge.org |
| β-tocotrienol | 5 cambridge.org |
| Source: Various sources including Brigelius-Flohé, 2006 cambridge.org; Azzi & Stocker, 2000 cambridge.org; Weiser & Vecchi, 1982 cambridge.orgcambridge.org. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | |
|---|---|---|
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InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1 | |
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InChI Key |
ZAKOWWREFLAJOT-CEFNRUSXSA-N | |
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Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |
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Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C | |
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Molecular Formula |
C31H52O3 | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
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DSSTOX Substance ID |
DTXSID3021356, DTXSID1031096 | |
| Record name | dl-alpha-Tocopheryl acetate | |
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| Record name | D-alpha-Tocopheryl acetate | |
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Molecular Weight |
472.7 g/mol | |
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Physical Description |
D-alpha-tocopheryl acetate appears as odorless off-white crystals. Darkens at 401 °F. (NTP, 1992), Light yellow liquid that crystallizes at -30 deg C; mp = 26.5-27.5 deg C; [Merck Index] Off-white odorless solid; mp = 28 deg C; [NTP] Light yellow semi-solid/liquid; mp = 25 deg C; [Sigma-Aldrich MSDS] | |
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| Record name | alpha-Tocopherol acetate | |
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Boiling Point |
363 °F at 0.01 mmHg (NTP, 1992), >343 degrees Celcius | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
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| Record name | alpha-Tocopherol acetate | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), Insoluble in cold water and hot water | |
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| Record name | alpha-Tocopherol acetate | |
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Density |
0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float | |
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CAS No. |
58-95-7, 52225-20-4, 7695-91-2 | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
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| Record name | DL-α-Tocopherol acetate | |
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| Record name | Tocopheryl acetate | |
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| Record name | alpha-Tocopherol acetate | |
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| Record name | dl-alpha-Tocopheryl acetate | |
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| Record name | D-alpha-Tocopheryl acetate | |
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| Record name | .ALPHA.-TOCOPHEROL ACETATE, D- | |
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Melting Point |
82 °F (NTP, 1992) | |
| Record name | D-ALPHA-TOCOPHERYL ACETATE | |
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| Record name | alpha-Tocopherol acetate | |
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Mechanisms of Action and Molecular Pathways of Alpha Tocopherol Acetate
Cellular Uptake and Intracellular Processing of Alpha-Tocopherol (B171835) Acetate (B1210297)
The absorption of alpha-tocopherol acetate is fundamentally linked to its hydrolysis into free alpha-tocopherol. While some of the ester may be taken up intact by the intestinal mucosa, the primary pathway involves its conversion prior to or during absorption. nih.gov This conversion is critical as the transport systems and intracellular proteins are specific to the free form of vitamin E.
As an ester, this compound is biologically inactive until the acetate group is cleaved, releasing the active alpha-tocopherol with its free phenolic hydroxyl group. nih.gov This hydrolysis is a prerequisite for its absorption and subsequent transport in the body. okstate.edu The process is accomplished through the action of various esterases in the gastrointestinal tract and within the intestinal cells themselves.
The enzymatic hydrolysis of this compound in the intestinal lumen is significantly dependent on enzymes secreted by the pancreas and present in the intestinal mucosa.
Bile Acid-Dependent Lipase (B570770) (Carboxyl Ester Hydrolase): This pancreatic enzyme, also known as cholesteryl ester hydrolase, has been identified as a key player in the hydrolysis of tocopheryl acetate. nih.govnih.gov Its activity is enhanced when this compound is incorporated into mixed micelles, which are formed during the digestion of dietary fats with the aid of bile acids. nih.govresearchgate.net Studies using in vitro digestion models have shown that cholesteryl ester hydrolase can efficiently hydrolyze tocopheryl acetate to alpha-tocopherol, particularly when the substrate is in mixed micelles or liposomes, compared to when it is in emulsions or a food matrix. nih.gov
Intestinal Mucosal Esterase: Research has identified an esterase activity originating from the intestinal mucosa itself, which is distinct from the pancreatic esterase. nih.govresearchgate.net This mucosal enzyme, localized to the endoplasmic reticulum of the enterocyte (intestinal cell), can hydrolyze tocopheryl acetate. nih.govresearchgate.net This suggests that hydrolysis can occur both in the intestinal lumen via secreted pancreatic enzymes and at the surface of or within the intestinal cells by mucosal enzymes. nih.govnih.gov The presence of this mucosal esterase may be particularly important in conditions of pancreatic insufficiency. nih.govresearchgate.net
| Enzyme | Source | Location of Action | Key Findings | Citations |
|---|---|---|---|---|
| Bile Acid-Dependent Lipase (Cholesteryl Ester Hydrolase) | Pancreas | Intestinal Lumen | Effectively hydrolyzes tocopheryl acetate, especially when incorporated into mixed micelles. | nih.govnih.gov |
| Intestinal Mucosal Esterase | Intestinal Mucosa | Endoplasmic Reticulum of Enterocytes | Distinct from pancreatic esterase; allows for hydrolysis at the cellular level and may be crucial in pancreatic insufficiency. | nih.govresearchgate.net |
While enzymatic action is primary, other hydrolytic processes contribute to the conversion of this compound.
Non-Enzymatic Hydrolysis: Some degree of non-enzymatic hydrolysis may occur in the stomach, contributing to the release of free alpha-tocopherol before it reaches the small intestine. nih.gov
Enterocyte Esterases: After potential uptake of the intact ester form into the intestinal cells (enterocytes), intracellular esterases catalyze its hydrolysis. nih.gov This intracellular conversion ensures that the active alpha-tocopherol is available for packaging into chylomicrons for transport into the lymphatic system. pnas.orgresearchgate.net The esterase activity within the enterocytes is primarily located in the endoplasmic reticulum. nih.gov
Once hydrolyzed to its free form, alpha-tocopherol must cross the cellular membrane of the enterocyte to be absorbed. This process involves both passive and protein-mediated pathways.
Historically, the absorption of fat-soluble molecules like vitamin E was thought to occur primarily through passive diffusion. nih.gov This mechanism involves the movement of alpha-tocopherol across the lipid bilayer of the cell membrane, driven by a concentration gradient. nih.gov As a lipophilic molecule, alpha-tocopherol can readily embed within cell membranes. nih.gov However, while passive diffusion plays a role, recent evidence indicates that protein-mediated transport systems are also crucial for efficient uptake. nih.govnih.gov
Several membrane proteins have been identified that facilitate the transport of alpha-tocopherol into cells, suggesting a more complex and regulated absorption process than simple diffusion. nih.gov
Scavenger Receptor Class B Type I (SR-BI): This receptor is expressed at high levels in the intestine and has been shown to be involved in vitamin E trafficking across enterocytes. nih.gov Studies using Caco-2 cells, a model for human intestinal epithelium, demonstrated that blocking SR-BI with antibodies inhibited the uptake of tocopherol. nih.gov Furthermore, SR-BI appears to mediate the transport of both alpha- and gamma-tocopherol. nih.gov
Niemann-Pick C1-Like 1 (NPC1L1): Primarily known as a critical transporter for cholesterol, NPC1L1 also mediates the uptake of alpha-tocopherol. doi.orgplu.mx In vitro studies using cells overexpressing NPC1L1 showed increased uptake of both cholesterol and alpha-tocopherol. doi.orgplu.mx This transport is sensitive to the inhibitor ezetimibe, which blocks NPC1L1 function. plu.mx
CD36: Also known as a fatty acid translocase, CD36 is another protein implicated in the intestinal absorption pathways of vitamin E. nih.gov It is part of a multi-protein system that facilitates the uptake of various dietary lipids.
| Transport Mechanism | Description | Associated Proteins/Pathways | Citations |
|---|---|---|---|
| Passive Diffusion | Movement across the cell membrane driven by a concentration gradient, owing to the lipophilic nature of alpha-tocopherol. | Direct movement through the lipid bilayer. | nih.govnih.gov |
| Receptor-Mediated Transport | Facilitated uptake involving specific membrane transporter proteins. | Scavenger Receptor Class B Type I (SR-BI), Niemann-Pick C1-Like 1 (NPC1L1), CD36. | nih.govnih.govdoi.orgplu.mx |
Intracellular Distribution and Subcellular Localization
Once this compound is absorbed and hydrolyzed to free alpha-tocopherol, its fat-soluble nature dictates its distribution within the cell. Alpha-tocopherol is not uniformly distributed but tends to concentrate in lipid-rich structures. It is primarily localized within the phospholipid bilayer of cell membranes, which provides an ideal environment for its function in controlling lipid oxidation at the site of initiation. nih.gov
Research indicates that alpha-tocopherol is most concentrated in cellular fractions such as mitochondria and microsomes. nih.gov This strategic localization is critical, as mitochondria are primary sites of oxidative metabolism and, consequently, significant sources of reactive oxygen species. nih.gov In adipocytes, the vast majority of tocopherol (around 99%) is found within the bulk-lipid stores, specifically in the oil and interface fractions containing lipid droplets. nih.gov Cytosolic binding proteins are thought to facilitate the transport of alpha-tocopherol into mitochondrial and microsomal membranes. nih.gov
Antioxidant Activities and Oxidative Stress Modulation
The primary and most well-understood function of alpha-tocopherol, the active form of this compound, is its role as a potent lipid-soluble antioxidant. wikipedia.org It plays a crucial part in protecting cells from damage induced by oxidative stress.
Alpha-tocopherol is a major chain-breaking antioxidant that functions to prevent the propagation of free radical reactions within cellular membranes. researchgate.netnih.gov The process of lipid peroxidation, a chain reaction where free radicals attack lipids (particularly polyunsaturated fatty acids) in cell membranes, can lead to significant cellular damage. Alpha-tocopherol effectively terminates this chain reaction by donating a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals. wikipedia.orgresearchgate.net This reaction converts the lipid peroxyl radical into a more stable lipid hydroperoxide and generates a relatively stable tocopheryl radical, thus protecting the membrane from further oxidative damage. researchgate.netnih.gov
Studies comparing alpha-tocopherol and this compound have shown that in lung homogenates subjected to oxidative stress, tissues from animals treated with alpha-tocopherol had significantly decreased markers of lipid peroxidation compared to those treated with this compound. nih.gov This highlights the necessity of the acetate's conversion to the active free-radical scavenging form. However, in isolated rat liver microsomes, both alpha-tocopherol and this compound were found to have similar inhibitory effects on oxygen uptake, chemiluminescence, and malondialdehyde formation, suggesting they can act as free radical traps within the hydrophobic environment of biomembranes. nih.gov
Alpha-tocopherol's antioxidant activity extends to the direct scavenging of various reactive oxygen species (ROS). wikipedia.org Its presence in membranes helps protect against damage from ROS generated during normal metabolic processes and in response to stressors. nih.gov
The interaction with reactive nitrogen species (RNS) is more complex. While alpha-tocopherol can be oxidized by RNS, other forms of vitamin E, such as gamma-tocopherol, are more effective at trapping RNS like nitrogen dioxide and peroxynitrite. nih.govresearchgate.net Gamma-tocopherol reacts with RNS to form a stable product, 5-nitro-gamma-tocopherol (B597427) (NGT). nih.gov In contrast, RNS tends to oxidize alpha-tocopherol to alpha-tocopheryl quinone. researchgate.net Notably, supplementation with alpha-tocopherol can decrease circulating levels of gamma-tocopherol, which may in turn limit the body's capacity for scavenging RNS. nih.gov
A critical distinction exists between the antioxidant capabilities of this compound and free alpha-tocopherol. This compound itself does not possess antioxidant activity because its phenolic hydroxyl group, which is responsible for donating a hydrogen atom to quench free radicals, is blocked by the acetate ester group. conatbio.comresearchgate.net Consequently, in chemical assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, this compound shows no antioxidant effect. researchgate.net
The antioxidant benefits of this compound are only realized after it undergoes enzymatic hydrolysis in the body or skin, a process that cleaves the acetate group and regenerates the active alpha-tocopherol. conatbio.comwikipedia.org This conversion is essential for it to exert its protective effects. conatbio.com The primary advantage of the acetate form is its superior stability against oxidation, which provides a longer shelf life in cosmetic and supplement formulations. conatbio.comnbinno.com
| Feature | This compound | Alpha-Tocopherol |
| Chemical Structure | Esterified form; hydroxyl group is blocked. conatbio.com | Free form; has a reactive hydroxyl group. conatbio.com |
| Stability | More stable, resistant to oxidation. conatbio.comnbinno.com | Less stable, prone to oxidation. conatbio.com |
| Direct Antioxidant Activity | Inactive; requires enzymatic conversion. conatbio.comresearchgate.net | Immediately active as an antioxidant. conatbio.com |
| Primary Use in Formulations | Used for stability and longer shelf life. conatbio.comwikipedia.org | Used for immediate antioxidant effect. nbinno.com |
Non-Antioxidant Molecular Functions and Signaling Pathways
Beyond its role as a free radical scavenger, alpha-tocopherol influences cellular function through mechanisms that are independent of its antioxidant properties. cambridge.org It can modulate the activity of key enzymes and affect signal transduction pathways, thereby influencing processes like cell proliferation and inflammation. cambridge.orgnih.gov
Protein Kinase C (PKC): Alpha-tocopherol, but not other forms like beta-tocopherol, has been shown to be a potent inhibitor of Protein Kinase C (PKC) activity in various cell types, including smooth muscle cells. wikipedia.orgcambridge.org This inhibitory effect is not related to its antioxidant capacity. cambridge.org The mechanism of inhibition does not involve a direct interaction with the enzyme but is mediated by the activation of protein phosphatase 2A (PP2A). cambridge.orgnih.gov PP2A then dephosphorylates PKC-alpha, leading to its inactivation. nih.gov This modulation of PKC signaling can impact cellular processes such as cell proliferation. nih.gov
Cyclooxygenase-2 (COX-2): Alpha-tocopherol can also modulate inflammatory pathways by affecting cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923). nih.gov Some studies have shown that alpha-tocopherol can attenuate the transcription and synthesis of COX-2 in response to pro-inflammatory stimuli. nih.govscite.ai Other research in colon cancer cells indicated that while alpha-tocopherol and this compound did not alter COX-2 mRNA expression, they did inhibit the enzyme's activity post-transcriptionally. nih.govresearchgate.net
| Enzyme | Effect of Alpha-Tocopherol | Molecular Mechanism |
| Protein Kinase C (PKC) | Inhibition of activity. cambridge.orgnih.govnih.gov | Activation of protein phosphatase 2A, leading to dephosphorylation and inactivation of PKC. cambridge.orgnih.gov |
| Cyclooxygenase-2 (COX-2) | Attenuation of synthesis and/or inhibition of activity. nih.govnih.govresearchgate.net | May involve silencing of signaling cascades (e.g., PKC/ERK/NF-kappaB) or post-transcriptional inhibition of enzyme activity. nih.govnih.gov |
Regulation of Gene Expression and Transcriptional Activities
Alpha-tocopherol modulates gene expression by interacting with cell receptors and transcription factors, which in turn drives redox-regulated gene expression. nih.govmdpi.com This regulatory activity affects a wide array of genes, which can be categorized based on their functions, including those involved in lipid metabolism, inflammation, and cell cycle control. nih.govresearchgate.net The regulation can occur at multiple levels, including gene transcription, mRNA stability, and post-translational events. researchgate.net
Alpha-tocopherol influences lipid metabolism, in part by modulating genes regulated by Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. nih.govnih.gov The major isoforms, SREBP-1 and SREBP-2, have distinct but overlapping roles. nih.gov SREBP-1c primarily regulates genes involved in fatty acid synthesis, while SREBP-2 is the main regulator of cholesterol metabolism. nih.govscienceopen.com Pathological increases in SREBP-1c can lead to fatty liver, a condition that can be protected against by the genetic inactivation of SREBP-1c. scienceopen.com
While direct modulation of SREBP transcription by this compound is an area of ongoing research, its impact is evident through the regulation of related pathways. For instance, alpha-tocopherol has been shown to downregulate microRNA-122a, a key regulator of lipid metabolism in the liver. nih.govmdpi.com By influencing such regulatory molecules, alpha-tocopherol indirectly affects the expression of a suite of genes central to maintaining lipid homeostasis.
Table 1: Key SREBP Isoforms and Their Primary Functions in Lipid Metabolism
| SREBP Isoform | Primary Function | Key Target Genes |
|---|---|---|
| SREBP-1a | Activator of all SREBP-responsive genes involved in cholesterol, fatty acid, and triglyceride synthesis. mdpi.com | Fatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC), HMG-CoA reductase (HMGCR) nih.gov |
| SREBP-1c | Selective role in enhancing fatty acid synthesis. nih.govmdpi.com | Fatty acid synthase (FASN), Acetyl-CoA carboxylase (ACC) nih.gov |
| SREBP-2 | Preferentially activates genes involved in cholesterol synthesis and uptake. nih.govmdpi.com | HMG-CoA reductase (HMGCR), HMG-CoA synthase (HMGCS), LDL receptor (LDLR) nih.gov |
Alpha-tocopherol exerts significant influence over inflammatory pathways by modulating the expression of genes related to inflammation, cell adhesion, and platelet aggregation. nih.govresearchgate.net Studies have shown that it can down-regulate the expression of E-selectin, ICAM-1, integrins, interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), and interleukin-1 beta (IL-1β). nih.govresearchgate.net
A primary mechanism for this anti-inflammatory action is the inhibition of the transcription factor Nuclear Factor-kappaB (NF-κB), a central regulator of the inflammatory response. nih.gov By deactivating protein kinase C (PKC), alpha-tocopherol can prevent the activation and nuclear translocation of NF-κB, thereby suppressing the transcription of its target inflammatory genes. nih.govresearchgate.net Furthermore, alpha-tocopherol has been observed to attenuate the expression of inflammation-related genes induced by tumor necrosis factor-alpha (TNF-α) in primary human aortic cell lines. researchgate.net
Table 2: Genes Involved in Inflammatory Pathways Modulated by Alpha-Tocopherol
| Gene/Pathway | Function | Effect of Alpha-Tocopherol |
|---|---|---|
| NF-κB | Transcription factor, master regulator of inflammation. | Inhibition nih.govresearchgate.net |
| E-selectin | Cell adhesion molecule involved in immune response. nih.govresearchgate.net | Down-regulation nih.govresearchgate.net |
| ICAM-1 | Cell adhesion molecule. nih.govresearchgate.net | Down-regulation nih.govresearchgate.net |
| Interleukins (IL-1β, IL-2, IL-4) | Cytokines that regulate immune and inflammatory responses. nih.govresearchgate.net | Down-regulation nih.govresearchgate.net |
| TNF-α induced genes | Pro-inflammatory cytokine-induced genes. researchgate.net | Attenuation of expression researchgate.net |
Alpha-tocopherol regulates signal transduction cascades at the microRNA (miRNA) level. nih.govmdpi.com MiRNAs are small non-coding RNAs that act as powerful post-transcriptional regulators of gene expression. researchgate.net Research has demonstrated that alpha-tocopherol can downregulate specific miRNAs involved in key pathological processes. For example, it has been shown to downregulate miRNA-122a, which is involved in lipid metabolism, and miRNA-125b, which is linked to inflammation. nih.govmdpi.com
In a study involving patients with non-alcoholic fatty liver disease (NAFLD), supplementation with alpha-tocopherol significantly downregulated the plasma expression of several miRNAs implicated in hepatic steatosis, insulin (B600854) resistance, oxidative stress, inflammation, and apoptosis. nih.gov This highlights a critical mechanism through which alpha-tocopherol exerts its hepato-protective effects. nih.gov
Table 3: Effect of Alpha-Tocopherol on Circulating miRNA Expression in NAFLD Patients
| microRNA | Associated Pathologies | Effect of Alpha-Tocopherol |
|---|---|---|
| miRNA-122 | Hepatic steatosis, Insulin resistance nih.gov | Down-regulation nih.gov |
| miRNA-21 | Inflammation, Apoptosis nih.gov | Down-regulation nih.gov |
| miRNA-103a-2 | Insulin resistance nih.gov | Down-regulation nih.gov |
| miRNA-421 | Oxidative stress nih.gov | Down-regulation nih.gov |
| miRNA-375 | Inflammation, Apoptosis nih.gov | Down-regulation nih.gov |
| miRNA-34a | Inflammation, Apoptosis nih.gov | Down-regulation nih.gov |
Source: Data synthesized from a 48-week intervention study on patients with NAFLD. nih.gov
Cellular Proliferation and Differentiation Signaling
Alpha-tocopherol is a modulator of signaling pathways that control cellular proliferation and differentiation. nih.gov One of its key non-antioxidant functions is the inhibition of protein kinase C (PKC) activity. nih.govmdpi.comnih.gov PKC isozymes are crucial signal transducers in a variety of developmental processes, including cell proliferation, differentiation, and synapse formation. nih.gov By inhibiting PKC, alpha-tocopherol can attenuate smooth muscle cell proliferation. nih.gov
The effects of alpha-tocopherol on proliferation can be cell-type specific. For instance, while it often acts as an inhibitor, some studies have shown it can promote proliferation. researchgate.net In one study, alpha-tocopherol was found to promote the proliferation of mouse spermatogonial stem cells (SSCs) and enhance DNA synthesis by up-regulating the expression of B-lymphoma Mo-MLV insertion region 1 (BMI1), a key protein that regulates cell proliferation and differentiation. nih.gov
Cell Membrane Stabilization and Fluidity Regulation
As a hydrophobic, lipid-soluble molecule, alpha-tocopherol is integrated into cellular membranes where it plays a crucial structural role. researchgate.nettaylorfrancis.com It is considered a major membrane stabilizer. researchgate.net Alpha-tocopherol influences the physical properties of the lipid bilayer, including its fluidity. nih.gov
In model membranes (liposomes) where fluidity has been increased by the inclusion of unsaturated fatty acids, alpha-tocopherol effectively decreases this fluidity, thereby exerting a stabilizing effect. researchgate.netnih.gov This is achieved by decreasing the motional freedom of the lipid fatty acyl chains within the membrane. researchgate.net The chromanol moiety and a side chain of appropriate length are structural requirements for this membrane-stabilizing activity. researchgate.netnih.gov This regulation of membrane fluidity is essential for maintaining the integrity and functionality of the membrane and its associated enzymes. taylorfrancis.comresearchgate.net
Interference with Protein-Membrane Interactions and Lipid Mediator Traffic
Alpha-tocopherol can directly interfere with the interaction of proteins with the cell membrane and modulate the trafficking of lipid mediators. nih.govnih.gov Its inhibition of PKC is a prime example, as it prevents the translocation and activation of this signaling protein at the membrane. nih.gov It has also been proposed to inhibit the PKC-dependent assembly of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-oxidase complex at the plasma membrane. nih.gov
Furthermore, alpha-tocopherol plays a role in regulating lipid mediators derived from polyunsaturated fatty acids (PUFAs). nih.gov It has a complex interaction with lipoxygenases (LOX), enzymes that produce inflammatory lipid mediators. nih.gov By modulating LOX activity, alpha-tocopherol can influence the production of these signaling molecules, thereby controlling pathways essential for processes like embryogenesis. nih.gov It is hypothesized that alpha-tocopherol partitions into membrane domains enriched in PUFAs, concentrating its activity where it is most needed to protect these susceptible lipids and regulate their signaling derivatives. nih.gov
Metabolic Fates and Disposition of Alpha Tocopherol Acetate in Biological Systems
Absorption Kinetics and Efficiency
The intestinal absorption of alpha-tocopherol (B171835) acetate (B1210297) is a complex process influenced by several factors, and its efficiency can vary. For the body to utilize the alpha-tocopherol, the acetate group must first be cleaved, a process that is critical to its bioavailability.
The absorption of alpha-tocopherol acetate is intrinsically linked to the digestion and absorption of dietary fats. nih.gov As a lipophilic compound, it requires the presence of bile salts and pancreatic enzymes to be effectively absorbed. nih.gov These secretions facilitate the formation of mixed micelles in the intestinal lumen, which are essential for solubilizing the lipophilic this compound and transporting it to the surface of the enterocytes for absorption. nih.gov
The amount and type of dietary fat co-ingested significantly impact the absorption efficiency. Studies have shown that the presence of fat in a meal enhances the absorption of this compound. nih.gov For instance, one study demonstrated that vitamin E absorption increased from 10% in a nonfat meal to 33% in a meal containing 21% fat. oup.com The food matrix in which the this compound is consumed also plays a role, with some studies suggesting that the bioavailability can differ between various food sources. nih.gov
Table 1: Factors Affecting this compound Intestinal Absorption
| Factor | Effect on Absorption | Mechanism |
| Dietary Fat | Enhances absorption | Facilitates the formation of mixed micelles necessary for solubilization and transport to enterocytes. nih.gov |
| Bile Salts | Essential for absorption | Required for the emulsification of fats and formation of mixed micelles. nih.gov |
| Pancreatic Enzymes | Necessary for hydrolysis | Hydrolyze dietary fats, which is a prerequisite for micelle formation. nih.gov |
| Food Matrix | Can influence bioavailability | The physical and chemical properties of the food can affect the release and accessibility of this compound for absorption. nih.gov |
The absorption of this compound is often compared to that of its unesterified counterpart, alpha-tocopherol. Research in humans suggests that when consumed with a meal, the absorption of both forms is largely equivalent. nih.gov This is attributed to the efficient hydrolysis of the acetate ester in the intestinal lumen, which releases free alpha-tocopherol for absorption. nih.gov
However, some studies in animal models have indicated potential differences. For example, in broilers, the hydrolysis of tocopheryl-acetate was found to be a rate-limiting step, suggesting that free tocopherol might be more efficiently absorbed under certain conditions. plos.org This highlights the importance of the initial hydrolytic step for the bioavailability of alpha-tocopherol from its acetate form. In some cases, particularly when ingested without a meal, the net uptake of alpha-tocopherol from the free form has been reported to be different from the acetate form in animals. nih.gov
The fractional absorption of this compound in humans has been reported to range from 10% to 33% when measured using deuterium-labeled compounds. oup.comnih.gov This variability can be attributed to the numerous dietary and physiological factors that influence its uptake.
In animal models, the efficiency of absorption can also vary. Studies in mink kits have suggested that the hydrolysis of the ester bond in alpha-tocopheryl acetate can be a limiting factor, particularly during weaning. nih.gov Research in broilers has also indicated that the bioavailability of alpha-tocopheryl acetate can be lower than that of free tocopherol, with the efficiency of hydrolysis being dose-dependent. plos.orgresearchgate.net
Table 2: Fractional Absorption of this compound in Different Models
| Model | Fractional Absorption Rate | Key Findings |
| Humans | 10% - 33% | Absorption is highly dependent on dietary fat content. oup.comnih.gov |
| Mink Kits | Variable | Hydrolysis of the acetate ester can be a limiting factor, especially during weaning. nih.gov |
| Broilers | Lower than free tocopherol | The hydrolysis of tocopheryl-acetate is a rate-limiting step and can be saturated at higher doses. plos.orgresearchgate.net |
Distribution and Transport within the Body
Once absorbed, the journey of alpha-tocopherol (derived from this compound) through the body is facilitated by lipoproteins, with the liver playing a central role in its subsequent distribution.
Following its uptake by enterocytes, newly absorbed alpha-tocopherol is incorporated into chylomicrons. nih.govnih.gov These large lipoprotein particles are then secreted into the lymphatic system and eventually enter the bloodstream. nih.gov As chylomicrons circulate, they deliver their lipid contents, including alpha-tocopherol, to various tissues.
The remnants of the chylomicrons, still containing some alpha-tocopherol, are taken up by the liver. pnas.org The liver then repackages the alpha-tocopherol into very-low-density lipoproteins (VLDL) for secretion back into the circulation. nih.govwikipedia.org The metabolism of VLDL in the bloodstream leads to the transfer of alpha-tocopherol to other lipoproteins, such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL), which then deliver it to peripheral tissues. nih.gov
The liver is the primary organ responsible for regulating the body's vitamin E status. annualreviews.org This regulation is largely mediated by a specific protein known as the alpha-tocopherol transfer protein (α-TTP). nih.govwisdomlib.org α-TTP is a cytosolic protein in hepatocytes that has a high affinity for alpha-tocopherol. nih.gov
After chylomicron remnants are taken up by the liver, α-TTP selectively binds to alpha-tocopherol and facilitates its incorporation into nascent VLDL particles. nih.govresearchgate.net This preferential transfer mechanism is why alpha-tocopherol is the predominant form of vitamin E found in the blood and tissues, even though other forms of vitamin E may be present in the diet. wikipedia.org Genetic defects in the gene encoding α-TTP lead to a condition known as ataxia with vitamin E deficiency (AVED), characterized by severe vitamin E deficiency despite normal dietary intake, highlighting the critical role of this protein in vitamin E homeostasis. wikipedia.org
Tissue Distribution and Accumulation
Following administration, alpha-tocopherol, the active form of this compound, is distributed to all tissues in the body, though the rate and extent of accumulation vary significantly among different organs. Studies in rats supplemented with high levels of all-rac-alpha-tocopheryl acetate have shown that the concentration of alpha-tocopherol increases over time in a wide range of tissues, including plasma, platelets, red blood cells, liver, adipose tissue, heart, lung, skeletal muscle, and brain. nih.gov This suggests that it is difficult to achieve tissue saturation, and the duration of supplementation plays a crucial role in determining the tissue concentration of vitamin E. nih.gov
The liver and adipose tissue, in particular, demonstrate a rapid rate of alpha-tocopherol accumulation compared to other tissues. nih.gov The liver acts as a central processing unit for vitamin E, where it is incorporated into lipoproteins for transport to other tissues. It is also a primary site for short-term storage. nih.gov Adipose tissue, due to its high lipid content, serves as a long-term storage depot for this fat-soluble vitamin. nih.gov In contrast, the brain shows a more limited uptake of alpha-tocopherol, suggesting the presence of specific mechanisms at the blood-brain barrier that regulate its entry. nih.gov
Upon cessation of supplementation, the depletion rates of alpha-tocopherol also differ across tissues. Plasma and platelet levels tend to return to baseline values relatively quickly, within about a week. nih.gov Other tissues, such as red blood cells, heart, muscle, lung, and brain, show a more gradual decline over approximately four weeks. nih.gov The liver's stores are depleted rapidly, while adipose tissue releases its accumulated alpha-tocopherol at a much slower rate. nih.gov
| Tissue | Accumulation Rate | Depletion Rate |
|---|---|---|
| Liver | Very Rapid | Very Rapid |
| Adipose Tissue | Very Rapid | Very Slow |
| Plasma | Rapid | Rapid (within 1 week) |
| Platelets | Rapid | Rapid (within 1 week) |
| Red Blood Cells | Moderate | Moderate (within 4 weeks) |
| Heart | Moderate | Moderate (within 4 weeks) |
| Lung | Moderate | Moderate (within 4 weeks) |
| Skeletal Muscle | Moderate | Moderate (within 4 weeks) |
| Brain | Slow | Moderate (within 4 weeks) |
Biotransformation and Elimination Pathways
The biotransformation of alpha-tocopherol is a regulated process primarily occurring in the liver, designed to prevent its excessive accumulation to potentially toxic levels. nih.gov This metabolic cascade involves a series of enzymatic reactions that convert the lipophilic alpha-tocopherol molecule into more water-soluble metabolites that can be readily excreted from the body. nih.govnih.gov The primary pathway for this catabolism is initiated by the hydroxylation of the terminal methyl group of the phytyl side chain, followed by a sequence of oxidation steps. nih.govnih.gov
The hepatic metabolism of alpha-tocopherol is a multi-step process that takes place in different subcellular compartments. nih.gov The initial and rate-limiting step is the ω-hydroxylation of the phytyl tail, which is then followed by a series of β-oxidation cycles that progressively shorten the side chain. nih.govnih.gov
The initial ω-hydroxylation of the alpha-tocopherol side chain is catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. nih.govmdpi.com Research has identified CYP4F2 as the primary enzyme responsible for this reaction. nih.govnih.gov CYP3A4 has also been shown to contribute to this metabolic step, although to a lesser extent than CYP4F2. mdpi.com These enzymes introduce a hydroxyl group at the terminal (ω) carbon of the phytyl tail, forming 13'-hydroxychromanol. nih.govnih.gov This initial hydroxylation is a critical step that commits alpha-tocopherol to the catabolic pathway.
Following ω-hydroxylation, the newly formed 13'-hydroxychromanol undergoes further oxidation to a carboxylic acid, 13'-carboxychromanol. nih.gov This molecule then enters the β-oxidation pathways located in both the peroxisomes and mitochondria. nih.govnih.gov The β-oxidation process involves a series of enzymatic reactions that sequentially remove two- or three-carbon units from the phytyl side chain. nih.gov The initial steps of β-oxidation of the long phytyl chain are thought to occur in peroxisomes, with subsequent steps for the shortened chain metabolites taking place in the mitochondria. nih.gov This sequential shortening of the side chain leads to the formation of various intermediate metabolites and ultimately results in the final water-soluble end products. nih.govnih.gov An unexpected finding was that the end product of this metabolic pathway, α-CEHC, was found almost exclusively in the mitochondria, indicating a significant role for this organelle in the final stages of alpha-tocopherol β-oxidation. nih.govnih.gov
The process of ω-hydroxylation followed by β-oxidation generates a series of carboxychromanol metabolites with progressively shorter side chains. nih.gov The primary end-product of alpha-tocopherol metabolism is 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, commonly known as alpha-carboxyethyl-hydroxychroman (α-CEHC). nih.govnih.gov This short-chain metabolite is considered the final catabolic product before excretion. nih.gov
During the sequential β-oxidation process, several long-chain and medium-chain intermediate metabolites are formed. Among these are carboxydimethyldecylhydroxychromanol (CDMDHC) and carboxymethyloctylhydroxychromanol (CDMOHC). nih.gov The first β-oxidation in the peroxisome generates CDMDHC, and a subsequent β-oxidation in the mitochondrion forms CDMOHC. nih.gov These metabolites, along with CEHC, have been identified in plasma, urine, and feces. nih.gov
| Metabolite | Full Name | Description |
|---|---|---|
| α-CEHC | alpha-Carboxyethyl-hydroxychroman | Short-chain, final catabolic end product. |
| CDMDHC | Carboxydimethyldecylhydroxychromanol | Long-chain intermediate metabolite. |
| CDMOHC | Carboxymethyloctylhydroxychromanol | Long-chain intermediate metabolite. |
The water-soluble metabolites of alpha-tocopherol are eliminated from the body through both fecal and urinary routes. nih.govnih.gov The specific route of excretion depends on the nature of the metabolite. Urinary excretion is the primary route for the short-chain metabolite, α-CEHC, which is often found in a conjugated form (e.g., as glucuronides or sulfates) to further increase its water solubility. nih.gov
In contrast, fecal excretion is the main elimination pathway for the unconjugated, long-chain carboxychromanol metabolites, such as 13'-carboxychromanol and other intermediates. nih.gov Studies have shown that a significant proportion of alpha-tocopherol metabolites are excreted in the feces as these long-chain forms. nih.gov It is estimated that over 70% of the metabolites from some forms of vitamin E are excreted via the feces. nih.gov Unabsorbed this compound can also be directly eliminated in the feces. nih.gov
| Excretion Route | Primary Metabolites | Form |
|---|---|---|
| Urinary | α-CEHC (short-chain) | Conjugated (glucuronides, sulfates) |
| Fecal | Long-chain carboxychromanols (e.g., 13'-COOH) | Unconjugated |
Kinetics of Metabolism in Various Tissues (e.g., skin)
The metabolic conversion of this compound to its biologically active form, alpha-tocopherol, is a critical step for its function as an antioxidant. This biotransformation, primarily a hydrolysis reaction, occurs in various tissues, with the skin being a significant site following topical application. The kinetics of this process are influenced by the tissue type, the delivery system, and external factors such as ultraviolet (UV) radiation.
Detailed Research Findings
Research across various models, including animal and human skin explants, has established that this compound acts as a prodrug, undergoing enzymatic hydrolysis to release the active alpha-tocopherol. nih.govkarger.com This conversion is mediated by nonspecific esterases present in viable skin layers. karger.comnih.gov
Metabolism in Skin:
Upon topical application, this compound penetrates the stratum corneum and is subsequently hydrolyzed in the viable epidermis and dermis. nih.govoaepublish.com Studies on micro-Yucatan pig skin demonstrated that the metabolite, alpha-tocopherol, can be detected as early as two hours after application, with the extent of metabolism peaking between 6 and 12 hours. nih.govresearchgate.net No metabolic activity is detected within the stratum corneum itself. nih.govresearchgate.net The efficiency of this conversion can be formulation-dependent, with some studies showing that 15-20% of the total permeated this compound is metabolized in pig skin. researchgate.netresearchgate.net
In mouse models, the hydrolysis of this compound to alpha-tocopherol has been clearly demonstrated. nih.govnih.gov Interestingly, exposure to UVB radiation has been shown to enhance this bioconversion. nih.govnih.gov In mice irradiated with UVB prior to topical application, the levels of the resulting alpha-tocopherol were 30-40 times higher than endogenous levels, compared to a 10-fold increase in non-irradiated mice. nih.gov This suggests that UVB exposure may upregulate the activity of epidermal esterases responsible for the hydrolysis. nih.gov
Studies using human skin models have confirmed these findings, showing that the epidermis is the primary site for the hydrolysis of this compound. karger.com The rate of hydrolysis was found to be consistent across different models, including Living Skin Equivalents (LSE), EpiDerm, and skin explants. karger.com This bioconversion in human skin models was shown to be inhibited by a nonspecific esterase inhibitor, confirming the enzymatic nature of the process. karger.com
Metabolism in Other Tissues:
Following oral administration, this compound is hydrolyzed, and the resulting alpha-tocopherol is distributed to various tissues. Kinetic studies in rats have shown that all tissues analyzed, including plasma, platelets, liver, red blood cells, adipose tissue, heart, lung, skeletal muscle, and brain, show an increase in tocopherol content with supplementation. nih.gov The liver and adipose tissue accumulate tocopherol at a particularly rapid rate compared to other tissues. nih.gov However, upon cessation of supplementation, liver tocopherol levels decrease very rapidly, suggesting the liver acts as a major short-term storage and distribution center. nih.gov In contrast, adipose tissue shows a very slow depletion rate. nih.gov Plasma and platelet levels return to baseline within a week, while most other tissues take up to four weeks. nih.gov
Data Tables
| Model System | Key Findings | Time Course | Influencing Factors | Citation |
|---|---|---|---|---|
| Micro-Yucatan Pig Skin | Metabolite (α-Tocopherol) detected in viable skin, but not stratum corneum. About 15-20% of permeated acetate is hydrolyzed. | Metabolite appears as early as 2 hours; peak metabolism at 6-12 hours. | Formulation dependent. | nih.govresearchgate.netresearchgate.net |
| Mouse Skin | Hydrolysis to α-Tocopherol confirmed in the epidermis. | Levels of converted α-Tocopherol increased up to 10-fold over endogenous levels within 24 hours. | UVB irradiation enhances hydrolysis significantly (up to 30-40 fold increase). | nih.govnih.gov |
| Rat Skin | Slow hydrolysis observed in the epidermis after 5 days of daily application. | After 5 hours from a single application, no hydrolysis was observed. After 5 days, about 5% of acetate in the viable epidermis was hydrolyzed. | Acts as a prodrug with very slow release. | nih.gov |
| Human Skin Models (LSE, EpiDerm, Explants) | Epidermis is the dominant site of hydrolysis, mediated by nonspecific esterases. | Hydrolysis rates (nmol/h/cm²): LSE >0.07; EpiDerm >0.12; Explant >0.18. | Enzymatic activity can be inhibited by esterase inhibitors. | karger.com |
| Tissue | Accumulation Rate | Depletion Rate (Post-Supplementation) | Citation |
|---|---|---|---|
| Liver | Very Rapid | Very Rapid | nih.gov |
| Adipose Tissue | Very Rapid | Very Slow | nih.gov |
| Plasma | Rapid | Rapid (baseline within 1 week) | nih.gov |
| Platelets | Rapid | Rapid (baseline within 1 week) | nih.gov |
| Heart | Moderate | Moderate (baseline within 4 weeks) | nih.gov |
| Lung | Moderate | Moderate (baseline within 4 weeks) | nih.gov |
| Skeletal Muscle | Moderate | Moderate (baseline within 4 weeks) | nih.gov |
| Brain | Moderate | Moderate (baseline within 4 weeks) | nih.gov |
| Red Blood Cells | Moderate | Moderate (baseline within 4 weeks) | nih.gov |
Biological Efficacy and Health Implications of Alpha Tocopherol Acetate in Research Models
Immunomodulatory Effects
Alpha-tocopherol (B171835) acetate (B1210297), a stable form of vitamin E, has demonstrated significant immunomodulatory effects in various research models. These effects are crucial in understanding its potential role in health and disease, particularly in conditions with an underlying immunological basis. The compound's influence extends to various components of the immune system, including T-cells, cytokine production, and macrophage activity.
Research has shown that alpha-tocopherol can influence T-cell mediated immune responses. In studies involving aged mice, supplementation with dl-alpha-tocopheryl acetate improved T-cell mediated functions, such as lymphocyte proliferation and interleukin-2 (B1167480) (IL-2) production, to levels comparable to those in younger mice. nih.gov In human studies, particularly in the elderly, supplementation with alpha-tocopherol has been shown to enhance T-cell-mediated functions. nih.gov
Interestingly, different forms of tocopherol can have varying effects on T-lymphocyte proliferation. While alpha-tocopherol generally enhances mitogen-stimulated T-lymphocyte proliferation, other tocopherol homologues have been found to inhibit this proliferation at higher concentrations. nih.gov One study indicated that alpha-tocopheryl succinate (B1194679), another derivative of alpha-tocopherol, was more effective than alpha-tocopherol or alpha-tocopheryl acetate in inhibiting cell proliferation in certain cancer cell lines. nih.gov Furthermore, ex vivo experiments on cord blood CD34+ cells revealed that alpha-tocopherol acetate can lead to an accumulation of these cells in the G0 phase of the cell cycle, suggesting an influence on cell proliferation. mdpi.com
| Research Model | Compound | Key Findings on T-cell Function and Proliferation | Reference |
| Aged Mice | dl-alpha-tocopheryl acetate | Improved T-cell mediated responses, including lymphocyte proliferation and IL-2 production. | nih.gov |
| Elderly Humans | dl-alpha-tocopherol | Enhanced T-cell-mediated functions. | nih.gov |
| Murine Splenocytes | alpha-tocopherol | Enhanced mitogen-stimulated lymphocyte proliferation. | nih.gov |
| Marine Melanoma Cells | alpha-tocopheryl succinate | More effective inhibition of cell proliferation compared to alpha-tocopherol or alpha-tocopheryl acetate. | nih.gov |
| Cord Blood CD34+ Cells | This compound | Accumulation of cells in the G0 phase of the cell cycle. | mdpi.com |
Alpha-tocopherol and its derivatives have been shown to modulate the production of various cytokines and inflammatory mediators. In a study on mouse peritoneal macrophages, alpha-tocopheryl acetate was examined for its effect on lipopolysaccharide (LPS)-induced inflammatory responses. nih.gov The results indicated that it had an inhibitory effect on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov However, a tocotrienol-rich fraction demonstrated stronger anti-inflammatory activity in this particular study. nih.gov
In human studies, supplementation with alpha-tocopherol has been associated with a decrease in the production of IL-1β by monocytes. nih.gov Furthermore, alpha-tocopherol has been shown to inhibit the release of pro-inflammatory cytokines. tandfonline.com Research on cancer-bearing mice indicated that alpha-tocopherol can attenuate the activation of NF-κB and the secretion of the pro-inflammatory cytokine IL-6.
| Research Model | Compound | Effect on Cytokine/Inflammatory Mediator Production | Reference |
| Mouse Peritoneal Macrophages | alpha-tocopheryl acetate | Inhibition of LPS-induced NO, PGE2, TNF-α, IFN-γ, IL-1β, and IL-6. | nih.gov |
| Human Monocytes | alpha-tocopherol | Decreased production of IL-1β. | nih.gov |
| Broiler Chickens | This compound | Contributed to anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. | tandfonline.com |
| Cancer-Bearing Mice | alpha-tocopherol | Attenuated NF-κB activation and IL-6 secretion. |
Alpha-tocopherol has been shown to modulate the function of macrophages, which are key cells in the innate immune system. Studies have demonstrated that alpha-tocopherol can down-regulate scavenger receptor activity in macrophages in a dose-dependent manner. nih.gov This effect was associated with a reduction in the expression of scavenger receptor class A (SR-A) mRNA. nih.gov The modulation of macrophage function by alpha-tocopherol has implications for conditions such as atherosclerosis, where these cells play a crucial role. nih.gov
While direct studies on the effect of this compound on phagocytosis are limited in the provided context, the broader impact of alpha-tocopherol on macrophage function suggests a potential influence on this critical process.
The direct influence of this compound on immune cell chemotaxis, the directed movement of immune cells to a site of inflammation, is an area that requires more specific research. However, the known anti-inflammatory properties of alpha-tocopherol, such as the modulation of cytokines and adhesion molecules, indirectly suggest a potential role in regulating the recruitment of immune cells to inflammatory sites. nih.gov
Anti-inflammatory Properties
This compound exhibits notable anti-inflammatory properties, which have been observed in various research models. These properties are attributed to its ability to modulate key inflammatory pathways and mediators.
Topical application of this compound has been shown to reduce signs of skin inflammation following UV exposure, such as swelling, thickness, erythema, and edema. oregonstate.edu In cultured keratinocytes, alpha-tocopherol has been demonstrated to decrease the synthesis of inflammatory prostaglandins (B1171923) and the production of interleukins. oregonstate.edu Furthermore, studies in Wistar rats have indicated the anti-inflammatory activity of dl-alpha-tocopheryl acetate in both acute and sub-acute models of inflammation. researchgate.net
One of the key mechanisms underlying the anti-inflammatory effects of alpha-tocopherol and its derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. patsnap.com
Topical application of this compound has been found to inhibit the induction of COX-2 following UV exposure. oregonstate.edu In mouse peritoneal macrophages, alpha-tocopheryl acetate was shown to block the LPS-induced expression of COX-2. nih.gov It is important to note that this effect was observed without affecting the expression of cyclooxygenase-1 (COX-1), which is involved in maintaining the normal lining of the stomach. nih.gov
Research has also suggested that alpha-tocopherol can elicit a significant COX-2 enzyme inhibition in certain tissues. nih.gov However, it is worth noting that some studies have found that other forms of vitamin E, such as alpha-tocopheryl succinate, may be more potent inhibitors of COX activity and prostaglandin E2 production compared to alpha-tocopheryl acetate in specific cell lines. nih.gov The anti-inflammatory action of alpha-tocopherol may also be mediated through the inhibition of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression. nih.gov
| Research Model | Compound | Mechanism of Inflammation Reduction | Reference |
| Mouse Skin (Topical) | This compound | Inhibition of UV-induced COX-2 induction. | oregonstate.edu |
| Mouse Peritoneal Macrophages | alpha-tocopheryl acetate | Blockade of LPS-induced COX-2 expression. | nih.gov |
| Pregnant Rat Cervical Samples | alpha-tocopherol | Significant COX-2 enzyme inhibition. | nih.gov |
| Human Lung Epithelial Cells | alpha-tocopheryl succinate | Inhibition of COX activity and PGE2 production. | nih.gov |
| Various | alpha-tocopherol | Inhibition of NF-κB activation. | nih.gov |
Impact on Pro-inflammatory Cytokines
This compound has demonstrated the capacity to modulate inflammatory responses by influencing the production of pro-inflammatory cytokines. Research in animal models has shown that supplementation with alpha-tocopherol can lead to a significant downregulation in the expression and secretion of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netnih.gov
In a study involving a cancer-bearing mouse model, treatment with alpha-tocopherol resulted in a notable decrease in the expression, synthesis, and secretion of IL-6. nih.gov This effect was linked to the suppression of NF-κB activation, a critical transcription factor in the inflammatory pathway. nih.gov Similarly, studies in mouse models of laminarin-induced arthritis have shown that alpha-tocopherol supplementation decreases the expression of pro-inflammatory cytokines including IL-6 and TNF-α. nih.govresearchgate.net Furthermore, in a rat model of adjuvant-induced arthritis, the anti-inflammatory effects of alpha-tocopherol were observed, suggesting a reduction in the inflammatory cascade. nih.gov In vitro studies on peripheral blood mononuclear cells have also indicated that alpha-tocopherol can attenuate the production of pro-inflammatory cytokines and chemokines.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in Research Models
| Model System | Cytokine | Outcome | Reference |
|---|---|---|---|
| Cancer-bearing mice | IL-6 | Significant downregulation of expression, synthesis, and secretion. | nih.gov |
| Laminarin-induced arthritis mouse model | IL-6, TNF-α | Decreased expression. | nih.govresearchgate.net |
| Adjuvant-induced arthritis rat model | General Inflammation | Anti-inflammatory effect observed. | nih.gov |
| Human peripheral mononuclear cells | Pro-inflammatory cytokines and chemokines | Attenuated production. |
Studies in Inflammatory Conditions (e.g., Rheumatoid Arthritis, Dermatitis)
The anti-inflammatory properties of this compound have been investigated in various animal models of inflammatory diseases, including rheumatoid arthritis and dermatitis.
In the context of rheumatoid arthritis , studies using adjuvant-induced arthritis in rats have shown that alpha-tocopherol, particularly in combination with acetylsalicylic acid, can exert an anti-inflammatory effect, as measured by paw swelling and other systemic markers of inflammation. nih.gov Research on laminarin-induced arthritis in mice also demonstrated that alpha-tocopherol supplementation could ameliorate arthritic symptoms. nih.gov These findings suggest that alpha-tocopherol may help to mitigate the inflammatory processes that drive the pathology of rheumatoid arthritis. researchgate.net
Regarding dermatitis , research in NC/Nga mice, a model for atopic dermatitis, revealed that vitamin E treatment markedly inhibited the alterations in biochemical indices associated with the symptomatic cycle of the disease. nih.gov This included a reduction in skin inflammation and a normalization of inflammatory factor levels. nih.gov Clinical practice observations also suggest that topical this compound can be beneficial in conditions like asteatotic eczema and atopic dermatitis due to its moisturizing and anti-inflammatory effects. nih.gov
Table 2: Effects of this compound in Animal Models of Inflammatory Conditions
| Inflammatory Condition | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Rheumatoid Arthritis | Adjuvant-induced arthritis in rats | Combination with acetylsalicylic acid showed the highest anti-inflammatory effect. | nih.gov |
| Rheumatoid Arthritis | Laminarin-induced arthritis in mice | Ameliorated edema of the foot and joint, and improved the arthritis score. | nih.gov |
| Atopic Dermatitis | NC/Nga mice | Markedly inhibited picryl chloride-induced alterations in inflammatory markers. | nih.gov |
| General Skin Inflammation | - | Topical application shows moisturizing and anti-inflammatory benefits. | nih.gov |
Neurological Research
This compound has been the subject of extensive neurological research, focusing on its potential to protect the nervous system from various insults and to mitigate the progression of neurodegenerative diseases.
Neuroprotective Effects in Oxidative Stress Models
In vitro studies have demonstrated the neuroprotective capabilities of alpha-tocopherol against oxidative stress-induced neuronal death. Using primary cultures of rat striatal neurons, it was found that alpha-tocopherol significantly prevented cytotoxicity induced by a superoxide (B77818) radical donor. nih.gov Furthermore, it offered protection against cytotoxicity induced by nitric oxide donors and by an agent that depletes intracellular glutathione (B108866). nih.gov These findings suggest that alpha-tocopherol can protect neurons by reducing oxidative stress, likely by decreasing intracellular superoxide levels and inhibiting apoptosis. nih.gov In SH-SY5Y neuroblastoma cells, alpha-tocopherol has been shown to reduce oxidative stress following exposure to amyloid-beta, thereby reducing cytotoxicity.
Studies in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)
The potential therapeutic role of alpha-tocopherol has been investigated in animal models of major neurodegenerative disorders.
In the context of Alzheimer's disease , studies on transgenic mouse models have shown that dietary supplementation with alpha-tocopherol can improve cognitive function and decrease oxidative stress. nih.gov It has been observed to mitigate the reduction of glutathione levels and the increase of lipid peroxidation in the cerebral cortex and hippocampus. nih.gov While some studies suggest a reduction in amyloid-beta (Aβ) deposition, others indicate that the cognitive benefits can occur without altering aggregated amyloid proteins. nih.govmdpi.com
For Parkinson's disease , research has explored the role of alpha-tocopherol in protecting dopaminergic neurons. While some studies in marmosets injected with the neurotoxin MPTP did not show a protective effect, other research suggests a potential benefit. nih.gov For instance, chronic administration of alpha-tocopherol was found to fully restore corticostriatal synaptic plasticity in a PINK1 knockout mouse model of Parkinson's disease. frontiersin.org However, studies on alpha-tocopherol levels in the brains of Parkinson's disease patients have not shown significant alterations compared to control subjects. nih.gov
Impact on Cognitive Function and Synaptic Plasticity
Alpha-tocopherol has been shown to influence cognitive function and synaptic plasticity in various research models. In transgenic Alzheimer's disease mice, supplementation with alpha-tocopherol improved cognitive function, which was associated with a decrease in oxidative stress. nih.gov Studies in rats have shown that alpha-tocopherol can impact long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov For instance, maternal exposure to high doses of alpha-tocopherol was found to reduce the efficiency of LTP in the hippocampus of offspring, an effect that persisted into adulthood. nih.gov Conversely, a deficiency in vitamin E has been linked to impaired LTP and learning abilities. nih.gov In a rat model of sporadic Alzheimer's-like disease, alpha-tocopherol treatment was shown to improve cognitive performance and positively affect synaptic plasticity in the hippocampus. nih.gov
Effects on Mitochondrial Function in Brain
Mitochondrial dysfunction is a key factor in aging and neurodegenerative diseases. Research indicates that this compound can have a positive impact on mitochondrial function in the brain. In aging mice, high doses of this compound improved brain mitochondrial function, which was correlated with better neuromuscular coordination and exploratory activity. nih.gov Specifically, it was found to reduce the age-linked decreases in the activities of mitochondrial Complex I and Complex IV. nih.gov In a rat model of sporadic Alzheimer's disease, alpha-tocopherol treatment helped to lower mitochondrial reactive oxygen species and improve mitochondrial membrane potential in the hippocampus. nih.govfrontiersin.org Furthermore, in a PINK1 knockout mouse model of Parkinson's disease, the restorative effects of alpha-tocopherol on synaptic plasticity are hypothesized to be linked to an improvement in mitochondrial metabolism, including the activity of Complex I and Complex IV. frontiersin.org
Table 3: Neurological Effects of this compound in Research Models
| Research Area | Model System | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection | Rat striatal neuron cultures | Significantly prevented cytotoxicity from superoxide and nitric oxide donors. | nih.gov |
| SH-SY5Y neuroblastoma cells | Reduced oxidative stress and cytotoxicity induced by amyloid-beta. | ||
| Alzheimer's Disease | Transgenic AD mice | Improved cognitive function and decreased oxidative stress. | nih.gov |
| Transgenic AD mice | Mitigated the reduction of glutathione and increase in lipid peroxidation. | nih.gov | |
| Parkinson's Disease | PINK1 knockout mice | Fully restored corticostriatal synaptic plasticity. | frontiersin.org |
| MPTP-injected marmosets | No demonstrable protective effect on dopaminergic neurons. | nih.gov | |
| Cognitive Function & Synaptic Plasticity | Transgenic AD mice | Improved cognitive function. | nih.gov |
| Rats (maternal supplementation) | Reduced efficiency of hippocampal long-term potentiation in offspring. | nih.gov | |
| Sporadic AD-like rat model | Improved cognitive performance and hippocampal synaptic plasticity. | nih.gov | |
| Mitochondrial Function | Aging mice | Improved brain mitochondrial function, including Complex I and IV activity. | nih.gov |
| Sporadic AD-like rat model | Lowered mitochondrial ROS and improved mitochondrial membrane potential. | nih.govfrontiersin.org | |
| PINK1 knockout mice | Hypothesized to improve mitochondrial metabolism (Complex I and IV). | frontiersin.org |
Electrophysiological Assessments of Neural Function
Electrophysiological techniques serve as crucial, non-invasive tools for objectively measuring neural function. Research utilizing these methods has demonstrated the significant role of this compound in maintaining and restoring the normal electrical activity of the nervous system, particularly in models of deficiency and disease.
Studies on vitamin E-deficient animal models have consistently shown abnormal electrophysiological parameters. oregonstate.edu A severe, chronic deficiency of alpha-tocopherol is linked to a distinct neurological syndrome characterized by electrophysiological abnormalities. oregonstate.edu In a longitudinal study, rats maintained on a vitamin E-deficient diet for 38 weeks exhibited these abnormalities. However, after repletion with a diet containing all-rac-alpha-tocopheryl acetate for 20 weeks, significant improvements were observed in multiple electrophysiological parameters of both neural and visual function. oregonstate.edu This reversal of electrophysiological deficits highlights the compound's essential role in neural health.
Further research has focused on nerve conduction velocity (NCV), a key measure of nerve function. In models of diabetic neuropathy, which is associated with oxidative stress, alpha-tocopherol has shown protective effects. Treatment with alpha-tocopherol completely prevented the deficits in motor nerve conduction velocity that are typically seen in diabetic rats. europa.eu It also significantly attenuated abnormalities in sensory nerve conduction. europa.eu Similarly, alpha-tocopherol depletion, both in normal and diabetic rats, was found to induce or worsen nerve conduction abnormalities, with sensory fibers being more affected than motor fibers. caringsunshine.com These findings underscore the importance of alpha-tocopherol in preserving nerve impulse transmission. europa.eucaringsunshine.com
Beyond peripheral nerves, alpha-tocopherol also influences synaptic plasticity within the central nervous system, a fundamental process for learning and memory. One of the key electrophysiological measures of synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. patsnap.comskintypesolutions.com Studies have shown that alpha-tocopherol can induce LTP in hippocampal CA1 neurons, suggesting a direct role in modulating synaptic strength. caringsunshine.com This effect does not appear to be dependent on the activation of NMDA receptors, a common pathway for LTP induction. caringsunshine.com In models of Alzheimer's-like disease, alpha-tocopherol treatment has been shown to ameliorate impairments in synaptic plasticity, further supporting its role in cognitive function. skintypesolutions.com
Table 1: Electrophysiological Studies of this compound
| Research Area | Model | Key Electrophysiological Findings | Reference(s) |
|---|---|---|---|
| Vitamin E Deficiency | Vitamin E-deficient rats | Repletion with this compound improved multiple electrophysiological parameters of neural and visual function. | oregonstate.edu |
| Diabetic Neuropathy | Streptozotocin-induced diabetic rats | Alpha-tocopherol treatment prevented motor nerve conduction velocity deficits and attenuated sensory nerve conduction abnormalities. | europa.eu |
| Oxidative Stress | Alpha-tocopherol depleted normal and diabetic rats | Depletion worsened nerve conduction abnormalities in both sciatic-tibial and caudal nerves. | caringsunshine.com |
| Synaptic Plasticity | Guinea pig hippocampal slices | Alpha-tocopherol induced long-term potentiation (LTP) of excitatory post-synaptic potentials in CA1 neurons. | caringsunshine.com |
| Alzheimer's-like Disease | Intracerebroventricular streptozotocin-induced rats | Alpha-tocopherol ameliorated deficits in synaptic plasticity and cognitive impairment. | skintypesolutions.com |
Cardiovascular Research
The role of this compound in cardiovascular health has been extensively investigated, focusing on its antioxidant and anti-inflammatory properties. Research has spanned from preclinical models exploring mechanisms of action to large-scale clinical trials assessing its efficacy in disease prevention.
Alpha-tocopherol is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage. ourkindra.com Its mechanism involves scavenging free radicals and inhibiting lipid peroxidation, which are key processes in the pathogenesis of cardiovascular disease. semanticscholar.org In the cardiovascular system, alpha-tocopherol has been shown to mitigate oxidative stress and modulate inflammatory responses. semanticscholar.org
Research indicates that alpha-tocopherol can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a central role in inflammation. semanticscholar.org By doing so, it may reduce the production of pro-inflammatory cytokines. semanticscholar.org Studies have also demonstrated that alpha-tocopherol supplementation can lead to a decrease in C-reactive protein (CRP) levels, a well-known marker of inflammation associated with cardiovascular risk. semanticscholar.org In the context of ischemia/reperfusion injury, alpha-tocopherol treatment reduces the infiltration of neutrophils into cardiac tissue and promotes a systemic anti-inflammatory shift in monocyte populations. nih.govnih.gov Furthermore, it has been found to decrease the expression and activity of myeloperoxidase, an enzyme that generates reactive oxygen species. nih.govnih.gov
Ischemia/reperfusion (I/R) injury occurs when blood supply is restored to tissue after a period of ischemia, paradoxically causing further damage due to a burst of oxidative stress and inflammation. nih.govnih.gov Preclinical studies have shown that acute treatment with alpha-tocopherol provides significant cardioprotection in this setting.
In murine models of cardiac I/R injury, administration of alpha-tocopherol significantly reduced the infarct size. nih.govnih.govnih.gov It also helped to restore and preserve cardiac function, as evidenced by improvements in ejection fraction, fractional shortening, cardiac output, and stroke volume. nih.govnih.govnih.gov These functional improvements are linked to the compound's ability to inhibit the oxidative and inflammatory responses triggered by reperfusion. nih.govnih.gov By reducing reactive oxygen species and lipid peroxidation markers within the infarcted tissue, alpha-tocopherol helps to protect cardiac cells from damage and preserve the heart's mechanical function. nih.govnih.gov
Atherosclerosis, the underlying cause of many cardiovascular diseases, is a chronic inflammatory process involving the buildup of plaques in arteries. The oxidation of low-density lipoprotein (LDL) cholesterol is a critical step in atherogenesis. Given alpha-tocopherol's antioxidant properties, its potential to inhibit this process has been a major focus of research.
In animal models, such as apolipoprotein E (apoE)-deficient mice fed an atherogenic diet, supplementation with this compound has been shown to slow the development of atherosclerosis. caringsunshine.comconatbio.com One study found a 60% reduction in atherosclerotic lesions in mice treated with alpha-tocopherol compared to controls, without affecting serum or liver cholesterol concentrations. caringsunshine.comconatbio.com This suggests that the anti-atherogenic effect may be independent of changes in systemic cholesterol levels. caringsunshine.comconatbio.com Another study in a different mouse model of advanced atherosclerosis also found that alpha-tocopherol inhibited plaque formation and improved cardiac function, but surprisingly suggested this effect was independent of its antioxidant properties, as it also increased markers of lipid peroxidation. caringsunshine.comdalton-cosmetics.com
In humans, alpha-tocopherol supplementation has been shown to reduce the susceptibility of LDL to oxidation. lotioncrafter.com However, its effect on the progression of atherosclerosis has been inconsistent in clinical trials. The Vitamin E Atherosclerosis Prevention Study (VEAPS) found that while supplementation reduced circulating oxidized LDL, it did not slow the progression of carotid artery intima-media thickness (IMT), a measure of atherosclerosis, in healthy individuals. lotioncrafter.com
Despite promising results from observational studies and preclinical research, large-scale, randomized controlled trials have generally failed to demonstrate a significant benefit of this compound supplementation for the primary or secondary prevention of cardiovascular disease. conatbio.com
The Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) study, which followed male smokers, found no primary preventive effect of alpha-tocopherol on coronary heart disease mortality or myocardial infarction incidence. nih.gov A post-trial follow-up also did not advocate for its use. nih.gov Similarly, the Heart Outcomes Prevention Evaluation (HOPE) trial found no significant reduction in cardiovascular events among high-risk patients taking alpha-tocopherol. conatbio.com
Table 2: Cardiovascular Research Findings for this compound
| Research Area | Model/Study Type | Key Findings | Reference(s) |
|---|---|---|---|
| Oxidative Stress & Inflammation | In vitro / Animal models | Reduces neutrophil infiltration, myeloperoxidase activity, and markers of oxidative stress. | nih.gov, nih.gov |
| Cardiac Function (I/R Injury) | Murine models | Significantly reduced infarct size and restored cardiac function (ejection fraction, fractional shortening). | nih.gov, nih.gov, nih.gov |
| Atherogenesis | ApoE-deficient mice | Reduced atherosclerotic lesion size by ~60% without altering cholesterol levels. | caringsunshine.com, conatbio.com |
| Atherosclerosis Progression | VEAPS Clinical Trial | Reduced LDL oxidation but did not slow the progression of carotid artery intima-media thickness. | lotioncrafter.com |
| Cardiovascular Disease Prevention | ATBC, HOPE Clinical Trials | No significant reduction in cardiovascular events or mortality. | nih.gov, conatbio.com |
Dermatological Applications and Skin Health Research
This compound is a common ingredient in cosmetic and dermatological products due to its stability and potential benefits for skin health. europa.eucaringsunshine.com Upon topical application, it can be absorbed by the skin and converted by epidermal esterases into its active form, alpha-tocopherol, where it can exert its biological effects. caringsunshine.comconatbio.comnih.gov
Research has extensively focused on its role as a photoprotective agent. As a potent antioxidant, alpha-tocopherol can absorb energy from UV light and neutralize reactive oxygen species generated by UV exposure, thereby preventing free radical damage. oregonstate.edu In animal models, topical application of this compound before UV exposure has been shown to reduce lipid peroxidation, limit DNA damage, and decrease the incidence of UV-induced tumors. oregonstate.edu It can also mitigate signs of skin inflammation such as erythema, edema, and swelling when applied after UV exposure. oregonstate.edu In humans, studies have shown that topical application can reduce the formation of sunburn cells.
This compound also exhibits anti-inflammatory properties in the skin. It can inhibit the induction of inflammatory enzymes like COX-2 and iNOS following UV exposure. oregonstate.edu This makes it potentially beneficial for inflammatory skin conditions. Clinical practice has indicated its utility in conditions such as xerosis, atopic dermatitis, and asteatotic eczema. nih.gov Some studies have reported modest improvements in atopic dermatitis symptoms with its use. caringsunshine.com
The role of this compound in wound healing has also been investigated. It has been observed to stimulate granulation tissue, modulate angiogenesis, and improve re-epithelialization in delayed wound healing. caringsunshine.com In the treatment of superficial burns and skin graft donor sites, topical this compound has been associated with a quicker reduction in exudate, pain, and bacterial load, promoting faster healing even in the presence of infection. nih.govcaringsunshine.com However, its effectiveness in wound repair in normal, healthy skin is not well-established, with some animal studies showing no benefit. oregonstate.edu
Table 3: Dermatological Research on this compound
| Application | Research Model | Key Findings | Reference(s) |
|---|---|---|---|
| Photoprotection | Rodent models | Reduces UV-induced lipid peroxidation, DNA damage, and tumor formation. | oregonstate.edu |
| Anti-inflammatory | Rodent models / Clinical observation | Reduces UV-induced skin swelling and erythema; beneficial in atopic dermatitis and eczema. | oregonstate.edu, nih.gov |
| Wound Healing | Clinical observation (delayed wounds/burns) | Stimulates granulation tissue, reduces bacterial load, and improves epithelialization. | caringsunshine.com, nih.gov |
| Skin Absorption | Human & animal models | Topically applied this compound is absorbed and converted to free alpha-tocopherol in the skin. | conatbio.com, nih.gov |
Photo-protective Effects and DNA Damage Prevention
This compound is a synthetic, more stable form of vitamin E, commonly utilized in skincare products for its potential protective effects against ultraviolet (UV) radiation. healthline.com Research indicates that the antioxidant properties of vitamin E may help mitigate skin damage induced by free radicals from UV exposure. healthline.com When combined with vitamin C, topical application of the active form of vitamin E, alpha-tocopherol, has been shown to reduce sunburned cells, DNA damage, and skin pigmentation following UV exposure. healthline.com
However, the efficacy of this compound in preventing DNA damage, a precursor to skin carcinogenesis, has been a subject of comparative studies. In a study on C3H mice, topical application of alpha-tocopherol demonstrated a significant inhibition of UVB-induced thymine (B56734) dimer formation, a type of DNA damage. nih.gov In contrast, this compound did not show a statistically significant inhibition of this photodamage. nih.gov This suggests that for optimal photoprotection and prevention of premutagenic DNA changes, cellular uptake and conversion of the ester form to the active alcohol form (alpha-tocopherol) is crucial. nih.goveuropa.eu Studies in mouse keratinocyte cells have shown that the accumulation of alpha-tocopherol in the cell and its nucleus corresponds with significant protection against DNA photodamage. nih.gov While this compound is more stable, its conversion to the biologically active alpha-tocopherol within the upper layers of the skin is less efficient due to lower metabolic activity in these cells. healthline.com
A combination of this compound and ascorbic acid has been studied for its radioprotective properties. In rats exposed to γ-irradiation, this combination significantly reduced the frequency of chromosome aberrations in bone marrow cells. researchgate.net This suggests a protective effect against radiation-induced genetic damage. researchgate.net
Role in Skin Conditions (e.g., xerosis, hyperkeratosis, atopic dermatitis)
This compound has been noted for its beneficial effects in various skin conditions characterized by dryness and inflammation. Clinical experience suggests its utility in managing xerosis (abnormally dry skin), hyperkeratosis (thickening of the outer layer of the skin), and atopic dermatitis (eczema). nih.govssl-images-amazon.comsemanticscholar.org Its application is thought to be advantageous in skin diseases involving an inflammatory process. nih.govssl-images-amazon.comsemanticscholar.org
The proposed mechanisms for its effects in these conditions include reducing oxidative stress in the skin and modulating immune responses. caringsunshine.com In atopic dermatitis, it has been suggested that vitamin E could be a therapeutic tool due to a correlation between its intake, IgE levels, and clinical manifestations. nih.gov
Influence on Transepidermal Water Loss and Moisturizing Effects
A significant physical property of this compound, particularly when used in its bulk oil phase, is its viscosity, which contributes to a notable moisturizing effect and the minimization of transepidermal water loss (TEWL). nih.govssl-images-amazon.com TEWL is the evaporation of water from the skin's surface, and a higher rate of TEWL can be indicative of a compromised skin barrier, leading to dehydrated skin. skinceuticals.com By forming an oily layer on the skin, this compound can help to lock in moisture and strengthen the skin's barrier function. ssl-images-amazon.comtrichopartner.pl
This moisturizing effect is considered a key component of its clinical benefits in conditions like xerosis and atopic dermatitis, which are often characterized by a defective skin barrier. ssl-images-amazon.comtrichopartner.pl The ability of this compound to hydrate (B1144303) the stratum corneum provides long-lasting moisturization and improves skin resilience. dalton-cosmetics.comdotandkey.com This physical action complements the biological antioxidant activity of the alpha-tocopherol that is released from the acetate ester upon application to the skin. nih.gov
Comparative Topical Efficacy with Alpha-Tocopherol
When comparing the topical efficacy of this compound with its unesterified form, alpha-tocopherol, a key difference lies in their stability and immediate antioxidant activity. This compound is significantly more stable and resistant to oxidation, making it a preferred ingredient for extending the shelf-life of cosmetic products. nbinno.comconatbio.com However, it is a pro-vitamin and must be converted by skin enzymes into the active alpha-tocopherol to exert its antioxidant benefits. nbinno.com
In contrast, alpha-tocopherol is the biologically active form of vitamin E and offers immediate antioxidant protection upon application. conatbio.com Research has shown that topical alpha-tocopherol is more effective at preventing UV-induced DNA damage in the form of thymine dimer formation compared to this compound. nih.gov This is attributed to the ready availability of the active antioxidant.
While this compound is more lipophilic and may penetrate the skin more easily, its conversion to the active form in the metabolically less active upper layers of the skin can be inefficient. healthline.comconatbio.com Therefore, for direct antioxidant and photoprotective benefits on the skin, alpha-tocopherol is considered more potent. nbinno.com However, this compound's stability and moisturizing properties make it a valuable component in skincare formulations aimed at improving skin hydration and barrier function. nih.govssl-images-amazon.comnbinno.com
Other Disease Models and Biological Systems
Metabolic Syndrome and Bioavailability Studies
Research has indicated that individuals with metabolic syndrome may have a different bioavailability of alpha-tocopherol. A study involving adults with and without metabolic syndrome found that those with the syndrome had lower absorption of alpha-tocopherol. nih.govresearchgate.net This suggests that the inflammation and oxidative stress associated with metabolic syndrome might interfere with the absorption and transport of this vitamin. nih.gov
In a randomized, crossover, double-blind study, participants with metabolic syndrome showed lower estimated absorption of d₆-RRR-α-tocopherol compared to healthy participants (26.1% vs. 29.5%). nih.govresearchgate.net Interestingly, the amount of dairy fat consumed with the alpha-tocopherol did not significantly affect its bioavailability in either group. nih.govresearchgate.net These findings suggest that individuals with metabolic syndrome may have higher dietary requirements for alpha-tocopherol to achieve the same plasma levels as healthy individuals. nih.govosu.edu The study also noted that while plasma concentrations of unlabeled alpha-tocopherol were not significantly different between the groups at baseline, those with metabolic syndrome had higher levels of γ-tocopherol. nih.gov
Cancer Research (mechanistic studies, not clinical outcomes)
In the context of cancer research, various forms of vitamin E, including alpha-tocopherol, have been investigated for their potential anticancer properties. Mechanistic studies have explored several pathways through which vitamin E isoforms might exert their effects. These mechanisms include anti-inflammatory actions, antioxidant activities, induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of cellular signaling pathways. mdpi.com
While alpha-tocopherol is the most abundant form of vitamin E in tissues and possesses significant antioxidant activity, some studies have suggested that other forms, such as gamma- and delta-tocopherol (B132067), may have more potent anticancer effects in certain models. mdpi.comaacrjournals.org For instance, some research indicates that gamma- and delta-tocopherol are more effective than alpha-tocopherol at inhibiting the growth and inducing apoptosis in various cancer cell lines. aacrjournals.org
Large-scale human intervention trials, such as the Alpha-Tocopherol, Beta-Carotene (ATBC) Cancer Prevention Study, have yielded mixed results regarding the role of this compound in cancer prevention. nih.govcancer.gov While the ATBC study initially found a lower incidence of prostate cancer in men supplemented with alpha-tocopherol, other large trials like the Selenium and Vitamin E Cancer Prevention Trial (SELECT) did not confirm this preventive effect. nih.govnih.gov These discrepancies highlight the complexity of vitamin E's role in carcinogenesis and suggest that the effects may vary depending on the specific form of vitamin E, the dosage, and the population being studied. nih.gov
Ophthalmological Conditions (e.g., cataracts, macular degeneration)
This compound has been investigated in various research models for its potential to mitigate ophthalmological conditions, primarily focusing on its antioxidant properties to counteract oxidative stress, a key factor in the pathogenesis of cataracts and age-related macular degeneration (AMD).
In a study involving a human retinal pigment epithelium (RPE) cell line (ARPE-19), an experimental model for studying AMD, α-tocopherol was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for regulating the expression of antioxidant enzymes that protect against oxidative damage. Furthermore, research on cultured human RPE cells demonstrated that α-tocopherol inhibits cell proliferation without causing cytotoxic effects, with maximal inhibition observed at a concentration of 100 μM. nih.gov
Animal models have been instrumental in exploring the role of vitamin E in retinal health. Rodent models with experimentally induced vitamin E deficiency have shown an accumulation of lipofuscin deposits in the RPE and a loss of rod nuclei, changes that are relevant to the pathology of AMD. nih.gov In rats, it has been demonstrated that retinal levels of α-tocopherol are higher than in the vitreous and choroid and correlate with serum levels. nih.gov Studies on frog retinal outer rod segments have also revealed that α-tocopherol contributes to the stabilization of membrane fluidity. nih.gov
Regarding cataracts, one study in a streptozotocin-induced diabetic rat model investigated the effects of different forms of vitamin E. While dietary supplementation with alpha-tocopherol and its succinate form resulted in a reduction of gamma-crystallin leakage into the vitreous humor, the acetate form did not show this effect. nih.gov Moreover, none of the vitamin E forms, including the acetate, led to an improvement in the visual cataract score in this particular model. nih.gov Another study using deuterium-labeled α-tocopherol acetate eye drops in rats confirmed that the compound penetrates the aqueous humor and the lens. nichigan.or.jp
Table 1: Research Findings on this compound in Ophthalmological Models
| Research Model | Condition Investigated | Key Findings |
|---|---|---|
| Human Retinal Pigment Epithelium (RPE) cells (in vitro) | Age-Related Macular Degeneration (AMD) | α-tocopherol inhibits proliferation and migration of RPE cells. nih.gov |
| Diabetic Rat Model (Streptozotocin-induced) | Cataracts | This compound in the diet did not result in a reduction of gamma-crystallin leakage into the vitreous humor or an improvement in visual cataract score. nih.gov |
| Rat Model | Ocular Penetration | Topically applied 1% deuterium-labeled α-tocopherol acetate was detected in the aqueous humor and the lens. nichigan.or.jp |
Renal Function Studies
The protective effects of this compound on renal function have been examined in various animal models, particularly in scenarios involving ischemia-reperfusion injury and contrast-induced nephropathy (CIN).
In a rat model of renal ischemia-reperfusion injury, the administration of alpha-tocopherol prior to inducing ischemia demonstrated a significant reduction in tissue damage. nih.gov Forty male Wistar rats were divided into groups, with one group receiving 10 mg/kg of alpha-tocopherol three hours before 40 minutes of renal ischemia followed by one hour of reperfusion. nih.gov Histopathological and ultrastructural examination revealed that the group treated with alpha-tocopherol experienced less tissue damage and had a lower concentration of tissue calcium compared to the ischemia-reperfusion group that did not receive the antioxidant. nih.gov
Another area of investigation has been the use of alpha-tocopherol to mitigate CIN, a condition where exposure to intravenous radiocontrast medium leads to acute kidney injury. In a rat model of CIN, male Sprague Dawley rats were pretreated with alpha-tocopherol (250 or 500 mg/kg/day) for five days before the induction of CIN. nih.gov The results indicated that the rats treated with alpha-tocopherol had a significant reduction in renal dysfunction and renal malondialdehyde (MDA), a marker of oxidative stress. nih.gov Concurrently, there was a significant increase in renal superoxide dismutase (SOD) activity, an important antioxidant enzyme. nih.gov Histopathological examination also showed a prevention of tubular injury in the alpha-tocopherol treated group. nih.gov
Table 2: Research Findings on this compound in Renal Function Models
| Research Model | Condition Investigated | Treatment Regimen | Key Findings |
|---|---|---|---|
| Wistar Rat Model | Ischemia-Reperfusion Injury | 10 mg/kg alpha-tocopherol 3 hours prior to ischemia. nih.gov | Reduced tissue damage and lower tissue calcium concentration compared to the untreated ischemia-reperfusion group. nih.gov |
Antimicrobial Activity and Biofilm Formation Research
The potential of this compound to interfere with microbial activity, particularly its ability to inhibit biofilm formation, has been the subject of several in vitro studies. Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents.
One study investigated the inhibitory action of this compound on biofilm formation by a range of human pathogens on polystyrene surfaces. nih.gov For Staphylococcus aureus and Staphylococcus epidermidis, the application of this compound resulted in a significant decrease in biofilm formation, with reductions of 56% and 61% respectively, in the absence of glucose. nih.gov The study also noted a reduction in biofilm formation for Pseudomonas aeruginosa (38-51%) and Escherichia coli (9-19%), although these results were not statistically significant. nih.gov It was observed that the concentration of this compound used (200 mg/ml) did not inhibit bacterial growth, suggesting that its effect is on biofilm production rather than being bactericidal. nih.gov
Further research explored the effect of alpha-tocopherol on pre-formed biofilms. nih.gov This study demonstrated that alpha-tocopherol could significantly disrupt established biofilms of S. aureus (45%–46% reduction) and Proteus mirabilis (42%–54% reduction). nih.gov The effect on P. aeruginosa biofilms was less pronounced, with a 28% reduction. nih.gov A resazurin (B115843) assay indicated that alpha-tocopherol disrupted the biofilms without affecting the viability of the bacterial cells within them. nih.gov
In a different experimental setup, the ability of this compound to prevent biofilm formation on sandblasted titanium discs was assessed. nih.gov This model is relevant to infections associated with medical implants. The results showed that this compound significantly reduced biofilm formation by S. epidermidis (44–70% reduction) and S. aureus (55% reduction at 24 hours). nih.gov
Table 3: Research Findings on this compound in Antimicrobial and Biofilm Models
| Research Model | Microorganism(s) | Key Findings |
|---|---|---|
| In vitro (Polystyrene plates) | Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas putida | Significant reduction in biofilm formation (meanly larger than 50%) for S. aureus, S. epidermidis, and P. putida. nih.gov |
| In vitro (Polystyrene plates) | Escherichia coli, Pseudomonas aeruginosa | A non-significant reduction trend in biofilm formation was observed for E. coli (9-19%) and P. aeruginosa (38-51%). nih.gov |
| In vitro (Pre-formed biofilms on polystyrene) | Staphylococcus aureus, Proteus mirabilis, Pseudomonas aeruginosa | Significant destruction of pre-formed biofilms of S. aureus (45%–46%) and P. mirabilis (42%–54%). nih.gov A 28% reduction was observed for P. aeruginosa biofilms. nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Alpha-Tocopherol |
| Alpha-tocopherol succinate |
| Gamma-crystallin |
| Malondialdehyde (MDA) |
| Superoxide dismutase (SOD) |
| Resazurin |
| Glucose |
Research Methodologies and Analytical Approaches for Alpha Tocopherol Acetate Studies
In Vitro Cellular and Molecular Assays
In vitro studies are fundamental for dissecting the specific cellular and molecular mechanisms of action of alpha-tocopherol (B171835) acetate (B1210297) in a controlled environment. These assays utilize cultured cells to explore everything from intestinal absorption to its influence on gene expression and immune responses.
To understand how alpha-tocopherol acetate is taken up and processed by the body, researchers frequently turn to intestinal cell culture models. The most widely used is the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.
Studies using Caco-2 cells have demonstrated that this compound can be taken up by these intestinal cells. The process appears to involve protein-mediated transport. Once inside the cell, or potentially prior to absorption at the cell surface, this compound is largely hydrolyzed into free alpha-tocopherol. This hydrolysis is a key step, as the acetate form itself is less biologically active. The Caco-2 model has been instrumental in comparing the absorption rates of this compound with free alpha-tocopherol and other vitamin E derivatives, showing that the amount of tocopherol secreted from the basolateral (blood) side of the cells is intermediate when supplied as the acetate form compared to the free form. nih.gov
Table 1: Comparison of Tocopherol Secretion in Caco-2 TC7 Cells
| Apical Vitamin E Form | Relative Basolateral Tocopherol Secretion |
|---|---|
| α-Tocopherol | Highest |
| α-Tocopherol Acetate | Intermediate |
| α-Tocopheryl Polyethylene (B3416737) Glycol Succinate (B1194679) | Lowest |
This table illustrates the comparative efficiency of different vitamin E forms in crossing a simulated intestinal barrier in an in vitro model. Data suggests that while this compound is absorbed, its conversion and transport are less efficient than the free form.
Beyond intestinal models, liver cell lines such as the human hepatoma cell line HepG2 are used to study the metabolism of this compound. These models are crucial for understanding how the compound is processed and how it might influence hepatic gene expression following its initial absorption.
Gene expression profiling is a powerful tool to observe how a compound like this compound can influence cellular function at the genetic level. DNA microarrays, which can measure the expression levels of thousands of genes simultaneously, have been employed to create a global picture of the cellular response to this compound. mdpi.comnih.gov
In one such study, HepG2 liver cells were treated with RRR-α-tocopheryl acetate. mdpi.com The results from DNA array analysis, which included up to 7,000 genes, were compared with gene expression profiles from the livers of rats fed diets supplemented with or deficient in this compound. nih.gov These studies have identified that this compound can modulate the expression of genes involved in several key biological processes. For instance, long-term deficiency was found to upregulate the expression of coagulation factor IX and the scavenger receptor CD36. mdpi.com In vivo studies using RRR-α-tocopheryl acetate supplementation in rats have also shown changes in the expression of genes related to cholesterol homeostasis, which is the precursor for all steroid hormones. nih.gov
It is noteworthy that studies comparing natural (RRR-α-tocopheryl acetate) and synthetic (all-rac-α-tocopheryl acetate) forms in HepG2 cells found no significant differences in their gene-regulatory activity on cytochrome P450 genes. mdpi.comnih.gov
Research into the cellular effects of alpha-tocopherol, the active form of this compound, has revealed significant modulation of key enzyme activities and signaling pathways that regulate cell proliferation and inflammation. While many in vitro studies directly use alpha-tocopherol, the findings are relevant for understanding the downstream effects after the hydrolysis of this compound.
A primary target identified is Protein Kinase C (PKC), an enzyme crucial for signal transduction that governs cell growth and differentiation. Studies in vascular smooth muscle cells have shown that alpha-tocopherol inhibits PKC activity. nih.gov This inhibition is not due to a direct interaction with the enzyme but rather through the activation of protein phosphatase 2A (PP2A), which then dephosphorylates and inactivates the PKCα isoform. This specific action on PKCα leads to an inhibition of smooth muscle cell proliferation. This signaling cascade highlights a non-antioxidant role of alpha-tocopherol.
Further analysis of signaling pathways indicates that the effects of alpha-tocopherol extend to other critical cellular processes. By influencing enzymes like PKC and PP2A, alpha-tocopherol can impact entire signaling cascades that are vital for cellular homeostasis. nih.gov
This compound itself is not a potent antioxidant in vitro because its phenolic hydroxyl group, which is responsible for donating a hydrogen atom to neutralize free radicals, is blocked by the acetate group. researchgate.net This is a critical distinction from free alpha-tocopherol. Cell-free antioxidant capacity assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, have demonstrated that this compound exhibits no significant antioxidant activity. researchgate.net
However, within a cellular context, this compound can be hydrolyzed by cellular esterases to release the active alpha-tocopherol. Therefore, cell-based assays are more relevant for assessing its potential to mitigate oxidative stress. In these systems, researchers measure various oxidative stress markers after treating cells with this compound and exposing them to an oxidative challenge.
Commonly measured markers include:
Reactive Oxygen Species (ROS): The intracellular production of ROS can be quantified using fluorescent probes. Studies have shown that pretreatment of cells with tocopherols (B72186) can prevent the increase in ROS levels induced by inflammatory stimuli like TNFα. mdpi.com
Lipid Peroxidation: The extent of damage to cell membranes can be assessed by measuring byproducts of lipid peroxidation, such as malondialdehyde (MDA) or F2-isoprostanes.
Antioxidant Enzyme Activity: The activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX) can be measured to see if this compound treatment bolsters the cell's own defense mechanisms.
These cellular assays provide a more biologically relevant picture of the antioxidant potential of this compound, which is contingent on its conversion to alpha-tocopherol.
The immunomodulatory effects of this compound are investigated using a variety of immunological assays. These assays typically involve isolating immune cells, treating them with the compound, and then stimulating them to provoke an immune response.
Cytokine Production: A key study investigated the effect of enteral supplementation with this compound in rats. nih.gov Peritoneal macrophages were harvested from these rats and stimulated in vitro with lipopolysaccharide (LPS), a potent immune stimulator. The production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) was then measured using an enzyme-linked immunosorbent assay (ELISA). The results showed that supplementation with this compound led to a significant inhibition of LPS-induced TNF-α production. nih.gov This demonstrates a clear anti-inflammatory effect.
Cell Proliferation: Lymphocyte proliferation assays are used to measure the ability of lymphocytes (a type of white blood cell) to divide and multiply in response to a stimulus. These assays can determine if this compound influences the adaptive immune response. In a study on human dermal fibroblasts, this compound was shown to affect cell viability and proliferation, with the highest viability observed at a concentration of 50 μM. unpad.ac.id While not an immune cell, this demonstrates the compound's effect on cell proliferation.
Table 2: Effect of this compound on TNF-α Production
| Treatment Group | In Vitro Stimulant | Outcome |
|---|---|---|
| Macrophages from control rats | Lipopolysaccharide (LPS) | Maximal TNF-α production |
| Macrophages from VEA-supplemented rats | Lipopolysaccharide (LPS) | Significant suppression of TNF-α production |
This table summarizes the findings of an immunological assay where prior in vivo supplementation with this compound (VEA) modulated the in vitro inflammatory response of immune cells. nih.gov
In Vivo Animal Models
Rodent models, particularly rats and mice, are the most commonly used. nih.govnih.gov In these studies, animals are typically fed diets supplemented with specific forms of this compound, such as RRR-α-tocopheryl acetate (natural) or all-rac-α-tocopheryl acetate (synthetic). nih.gov These models have been crucial for:
Investigating Bioavailability: Animal studies have shown that this compound must be hydrolyzed in the intestine before it can be absorbed, and this step can be a rate-limiting factor for its bioavailability.
Studying Tissue Distribution: Researchers can analyze the concentration of alpha-tocopherol in various tissues (e.g., liver, brain, serum) following supplementation to understand its distribution and retention in the body.
Evaluating Efficacy in Disease Models: Animal models of various diseases, such as those involving oxidative stress or inflammation, are used to test the protective effects of this compound supplementation. For example, rats subjected to physical exercise-induced oxidative stress showed that supplementation with tocopherol acetate could reduce markers of oxidative damage. acs.org
Gene Expression Analysis: As a follow-up to in vitro findings, researchers can analyze gene expression in tissues harvested from animals supplemented with this compound to confirm its regulatory roles in vivo. nih.gov
These animal models provide a systemic view of the biological consequences of this compound supplementation, bridging the gap between molecular mechanisms observed in cell culture and potential physiological outcomes.
Human Clinical Research Designs
The use of deuterated (heavy isotope-labeled) alpha-tocopheryl acetate has been a pivotal methodological advance in human pharmacokinetic and bioavailability studies. This technique allows for the precise tracking and quantification of supplemented alpha-tocopherol, distinguishing it from the endogenous, unlabeled vitamin E already present in the body. nih.govsemanticscholar.orgresearchgate.netnih.gov
Studies employing deuterated RRR-alpha-tocopheryl acetate and all-rac-alpha-tocopheryl acetate have demonstrated that the natural RRR-form has approximately twice the bioavailability of the synthetic all-rac-form. nih.govsemanticscholar.orgresearchgate.netnih.gov This 2:1 ratio is significantly higher than the previously accepted biopotency ratio of 1.36:1. nih.govresearchgate.net The plasma concentration curves of deuterated alpha-tocopherol are used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), which provides a measure of total drug exposure over time. nih.govresearchgate.netnih.gov
These studies have also revealed that the relative bioavailability of natural versus synthetic alpha-tocopherol can be influenced by factors such as smoking status. nih.gov For example, smokers have been shown to have a lower AUC for deuterated RRR-alpha-tocopherol compared to non-smokers. nih.gov Furthermore, after a period of vitamin E supplementation, the plasma's ability to take up newly absorbed vitamin E is decreased. nih.gov
Deuterated alpha-tocopherol has also been used to assess vitamin E requirements in humans. By fortifying foods like apples with deuterium-labeled alpha-tocopheryl acetate, researchers can track its absorption and metabolism. escholarship.org
While large-scale randomized controlled trials (RCTs) have yielded mixed results regarding the clinical benefits of alpha-tocopherol supplementation, some studies have provided valuable mechanistic insights. Population studies have suggested an association between higher dietary intake of vitamin E and a lower incidence of chronic diseases like cardiovascular disease and dementia. wikipedia.org However, placebo-controlled clinical trials with alpha-tocopherol supplements have not consistently replicated these findings. wikipedia.org
Some RCTs have focused on specific biomarkers to understand the mechanisms of action of alpha-tocopherol. For instance, a cross-sectional study of a large population found a relationship between serum alpha-tocopherol levels and leukocyte telomere length, a biomarker of biological aging. mdpi.com Other studies have investigated the effects of alpha-tocopherol on cardiovascular biomarkers, showing potential benefits in improving lipid profiles, reducing markers of oxidative stress, and modulating inflammatory cytokines. impactfactor.org Alpha-tocopherol has been observed to potentially reduce levels of fibrinogen, a protein involved in blood clotting, and influence levels of B-type natriuretic peptide (BNP) and N-terminal pro-BNP, which are markers of heart failure. impactfactor.org
The analysis of alpha-tocopherol and its metabolites in various human biological samples provides crucial information about its absorption, metabolism, and excretion.
Plasma and Tissues: Plasma alpha-tocopherol concentration is a commonly used biomarker of vitamin E status, although its stability can be affected by long-term storage at higher temperatures. kcl.ac.uk Studies have shown a high degree of interindividual variability in alpha-tocopherol concentrations in adipose tissue, which is the main storage site for vitamin E in the body. nih.gov The analysis of deuterated alpha-tocopherol in plasma and tissues from elective surgery patients has shown that the ratio of the natural to synthetic form is lower in tissues compared to plasma. nih.gov
Urine: The urinary metabolite 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) is considered a marker of adequate vitamin E intake, as its excretion increases when plasma levels are saturated. uni-konstanz.demdpi.com Another urinary metabolite, alpha-tocopheronolactone (B1228051) (α-TL), particularly its conjugated forms, has been proposed as a potential biomarker of in vivo oxidative stress. nih.gov Novel urinary metabolites of alpha-tocopherol, such as α-CEHC glycine (B1666218), α-CEHC glycine glucuronide, and α-CEHC taurine, have been identified through metabolomic analysis. nih.gov
Feces: Analysis of fecal samples can provide insights into the unabsorbed fraction of alpha-tocopherol and its metabolites. Methods have been developed for the rapid determination of alpha-tocopherol and alpha-tocopheryl acetate in feces using high-performance liquid chromatography (HPLC). nih.govnih.gov Long-chain metabolites of alpha-tocopherol have also been detected in human feces. researchgate.net Fecal analysis can be a non-invasive approach to study the bioavailability of fat-soluble compounds. nih.gov
| Sample Type | Biomarker | Significance | Reference |
|---|---|---|---|
| Plasma | Alpha-tocopherol concentration | Commonly used indicator of vitamin E status. | kcl.ac.uk |
| Adipose Tissue | Alpha-tocopherol concentration | Reflects long-term vitamin E storage. | nih.govmdpi.com |
| Urine | α-CEHC | Marker of adequate vitamin E intake and plasma saturation. | uni-konstanz.demdpi.com |
| Urine | Conjugated α-TL | Potential biomarker of in vivo oxidative stress. | nih.gov |
| Feces | Alpha-tocopherol and its metabolites | Indicates unabsorbed vitamin E and provides insights into metabolism and bioavailability. | nih.govnih.govresearchgate.net |
Observational Cohort Studies (mechanistic correlations)
Observational cohort studies provide valuable insights into the mechanistic correlations of α-tocopherol by examining associations between its circulating concentrations and various biomolecules. One significant example is the metabolomic analysis conducted within the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study. nih.gov This research aimed to identify metabolites associated with serum α-tocopherol levels, offering clues into the potential mechanisms through which vitamin E influences human health. nih.gov
In this cross-sectional study involving 252 metabolites, a large number of compounds, particularly lipids and amino acids, were found to be associated with serum α-tocopherol. nih.gov Among the lipid subclasses, dicarboxylic fatty acids were highly represented, with the strongest association observed for linoleoyl-arachidonoyl-glycerol. nih.gov Within the amino acid category, metabolites related to valine, leucine, and isoleucine metabolism showed significant correlations, with aminoadipic acid and L-leucine being prominent. nih.gov Interestingly, the majority of xenobiotic metabolites, such as hydroxypropanedioic acid, were positively associated with α-tocopherol concentrations. nih.gov These findings suggest a complex interplay between α-tocopherol status and lipid and amino acid metabolism, which may underlie its role in chronic diseases. nih.gov
The National Health and Nutrition Examination Survey (NHANES) for 2003-2006 provides data on serum α-tocopherol concentrations in the U.S. population, which is crucial for interpreting the findings from mechanistic studies. plos.org The mean α-tocopherol concentration for the total population aged 20 and over was 29.6 µmol/L. plos.org However, this varied based on the source of vitamin E, with individuals relying solely on food having a mean concentration of 24.9 µmol/L, compared to 33.7 µmol/L for those using both food and dietary supplements. plos.org Epidemiological studies and randomized controlled trials suggest that maintaining a serum α-tocopherol concentration of 30 µmol/L may be beneficial for health, indicating that a significant portion of the population relying only on food sources may have suboptimal levels. plos.org
Table 1: Mean Serum α-Tocopherol Concentrations from NHANES 2003-2006 plos.org
| Population Group (≥ 20 years) | Mean α-Tocopherol (µmol/L) | Standard Error of the Mean (SEM) |
|---|---|---|
| Total Population | 29.6 | 0.2 |
| Food Sources Only | 24.9 | 0.2 |
| Food + Dietary Supplements | 33.7 | 0.3 |
Table 2: Selected Metabolites Significantly Associated with Serum α-Tocopherol in the ATBC Study nih.gov
| Metabolite | Super-pathway | Sub-pathway | Standardized β-coefficient | p-value |
|---|---|---|---|---|
| Linoleoyl-arachidonoyl-glycerol (18:2/20:4) jafs.com.pl | Lipid | Diacylglycerol | 0.149 | 8.65x10⁻¹⁴⁶ |
| Sphingomyelin (d18:2/18:1) | Lipid | Sphingolipid Metabolism | 0.035 | 1.36x10⁻³⁰ |
| Aminoadipic acid | Amino Acid | Lysine Metabolism | 0.021 | 5.01x10⁻¹³ |
| L-leucine | Amino Acid | Leucine, Isoleucine and Valine Metabolism | 0.007 | 1.05x10⁻¹² |
| Hydroxypropanedioic acid | Xenobiotics | Chemical | 0.051 | 4.99x10⁻²⁰ |
| 3D,7D,11D-phytanic acid | Xenobiotics | Food Component/Plant | -0.037 | 7.75x10⁻¹⁰ |
Analytical Techniques for Quantitation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the simultaneous determination of α-tocopheryl acetate and other vitamin E isomers in various matrices, including functional foods, nutritional supplements, and vegetables. rsc.orgresearchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the accurate quantification of these compounds.
A common approach involves direct extraction of vitamin E isomers without the need for saponification, using a mixture of solvents such as methanol (B129727) and hexane. rsc.orgresearchgate.net The separation is typically achieved on a capillary column, such as a VF-5MS, with the analysis completed in a relatively short time frame. rsc.orgresearchgate.net The mass spectrometer is operated in both full scan and selected ion monitoring (SIM) modes with electron impact ionization for qualitative and quantitative analysis. rsc.orgresearchgate.net Qualitative identification is based on retention times and characteristic ion pairs, while quantification is often performed using an internal standard, such as dibenzanthracene. rsc.orgresearchgate.net
The performance of GC-MS methods for α-tocopheryl acetate analysis is characterized by low detection and quantification limits, good linearity, and high precision. rsc.orgresearchgate.net For instance, in the analysis of functional foods and supplements, detection limits have been reported to range from 0.09 ng/mL to 0.46 ng/mL, with quantification limits between 0.29 ng/mL and 1.52 ng/mL. rsc.orgresearchgate.net The linearity of these methods is typically excellent, with correlation coefficients greater than 0.997 over a concentration range of 0.1 to 40 µg/mL. rsc.orgresearchgate.net The precision is demonstrated by low relative standard deviations (RSDs) for both intra-day and inter-day measurements, and the accuracy is confirmed by high average recovery rates. rsc.orgresearchgate.net
In the analysis of vegetables, GC-MS has been successfully employed for the simultaneous determination of α-tocopherol, α-tocopheryl acetate, phylloquinone, and menaquinone-4. nih.gov The method has been validated with limits of detection (LOD) and quantification (LOQ) for α-tocopheryl acetate being 0.1 µg/mL and 0.4 µg/mL, respectively. nih.gov
Table 3: Performance Characteristics of a GC-MS Method for α-Tocopheryl Acetate Analysis in Functional Foods and Supplements rsc.orgresearchgate.net
| Parameter | Value |
|---|---|
| Linear Range | 0.1 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.09 - 0.46 ng/mL |
| Limit of Quantification (LOQ) | 0.29 - 1.52 ng/mL |
| Intra-day RSD | 4.9% - 8.0% |
| Inter-day RSD | 2.1% - 4.9% |
| Average Recovery | 83.2% - 107% |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the determination of α-tocopheryl acetate in a variety of samples, including feed premixes, human feces, and olive oil. jafs.com.plnih.govusda.gov The method can be tailored with different column chemistries, mobile phases, and detection systems to achieve the desired separation and sensitivity.
For the analysis of α-tocopheryl acetate in feed premixes, a one-step extraction with an acetone:chloroform mixture can be employed. jafs.com.pl The chromatographic separation is typically carried out on a reversed-phase column, such as a LiChroCART™ Superspher™ 100 RP-18, with an isocratic mobile phase of methanol. jafs.com.pl Detection is commonly performed using a UV-VIS detector at a wavelength of 290 nm. jafs.com.pl The retention time for α-tocopheryl acetate under these conditions has been reported to be approximately 13.41 minutes, with a limit of quantitative assay of 0.5 µg/mL. jafs.com.pl
In the analysis of human fecal samples, a method has been developed for the simultaneous determination of α-tocopherol and α-tocopheryl acetate. nih.gov This involves extraction into an organic phase of ethyl acetate-butanol, which is then directly injected onto a reversed-phase HPLC system. nih.gov An isocratic mobile phase of methanol-water (97:3) is used, with UV detection at 275 and 285 nm. nih.gov This method demonstrates excellent recoveries of over 99% for α-tocopheryl acetate from stool suspensions. nih.gov The sensitivity for α-tocopheryl acetate was reported to be 102 µg/g of stool, with a within-day coefficient of variation of 3.0%. nih.gov
HPLC methods have also been developed for the analysis of α-tocopheryl acetate in olive oil. usda.gov After extraction into a hexane/ethyl acetate solvent, the compound is measured by HPLC with diode array detection (DAD), and its identity can be confirmed by liquid chromatography-mass spectrometry (LC-MS). usda.gov A strong linearity with correlation coefficients higher than 0.999 has been demonstrated in a concentration range of 0.5 to 20 µg/mL. usda.gov The limit of detection by HPLC-DAD was 0.5 µg/mL. usda.gov
Table 4: Comparison of HPLC Method Parameters for α-Tocopheryl Acetate Analysis
| Sample Matrix | Extraction Solvent | Column Type | Mobile Phase | Detection | Retention Time (min) | Limit of Quantification | Reference |
|---|---|---|---|---|---|---|---|
| Feed Premixes | Acetone:Chloroform (30:70) | LiChroCART™ 250-4 Superspher™ 100 RP-18 | Methanol | UV (290 nm) | 13.41 | 0.5 µg/mL | jafs.com.pl |
| Human Feces | Ethyl Acetate-Butanol | Reversed-Phase | Methanol:Water (97:3) | UV (275 & 285 nm) | Not specified | 102 µg/g stool | nih.gov |
| Olive Oil | Hexane:Ethyl Acetate (4:1) | Not specified | Not specified | DAD | 9.87 | 0.5 µg/mL | usda.gov |
Accelerator Mass Spectrometry (AMS) for Tracer Studies
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique for measuring rare isotopes, such as ¹⁴C, at very low concentrations. cambridge.orgtandfonline.comtandfonline.comcambridge.org This ultra-sensitive platform has enabled significant advancements in nutrition science, particularly in conducting long-term and highly sensitive tracer studies that are not feasible with other methods. cambridge.orgnih.gov AMS allows for the tracking of isotopically labeled compounds, including α-tocopherol, in vivo at physiologically relevant doses. tandfonline.comtandfonline.comnih.gov
The fundamental principle of AMS involves accelerating ions to high energies (million electron volts), which allows for the destruction of molecular isobars and the specific identification of rare atomic ions using nuclear particle detectors. tandfonline.comtandfonline.com This makes AMS significantly more efficient at counting long-lived radioisotopes compared to traditional methods like liquid scintillation counting, which measures radioactive decay. cambridge.org The high sensitivity of AMS permits the administration of very small doses of labeled compounds, which poses no health risk to human subjects and does not perturb the biological system being studied. cambridge.orgtandfonline.comtandfonline.com
In the context of α-tocopherol research, AMS can be used to trace the absorption, distribution, metabolism, and excretion of ¹⁴C-labeled α-tocopheryl acetate. This provides a detailed understanding of its bioavailability and fate within the body over extended periods. The ability to measure extremely low levels of the tracer allows for smaller sample sizes and a longer experimental lifetime. cambridge.org
AMS has been successfully applied in various nutritional studies, including those on fat metabolism, which is relevant to the fat-soluble nature of vitamin E. cambridge.orgnih.gov The coupling of AMS with other analytical techniques, such as HPLC, further enhances its utility by allowing for the separation and quantification of specific labeled metabolites. cambridge.org The continued development and increased accessibility of AMS technology are expected to further expand its application in elucidating the complex roles of micronutrients like α-tocopherol. cambridge.org
Table 5: Key Features of Accelerator Mass Spectrometry for Tracer Studies
| Feature | Description | Implication for α-Tocopherol Acetate Studies |
|---|---|---|
| Ultra-High Sensitivity | Capable of detecting isotopes at concentrations of parts per billion to parts per quintillion. tandfonline.comtandfonline.com | Allows for the use of very low, physiologically relevant doses of labeled α-tocopheryl acetate. |
| High Efficiency | Directly counts individual atoms of rare isotopes, making it much more efficient than decay counting for long-lived isotopes like ¹⁴C. cambridge.org | Enables long-term tracking of α-tocopherol metabolism and turnover. |
| Low Radiation Dose | The small amounts of radioisotope administered pose no significant health risk. cambridge.org | Facilitates safe and ethical human studies on α-tocopherol kinetics. |
| Small Sample Size | Due to its high sensitivity, only small amounts of biological samples (e.g., blood, tissue) are required for analysis. cambridge.org | Minimally invasive sample collection and preservation of sample integrity. |
| Wide Dynamic Range | Can measure a vast range of isotope concentrations. cambridge.org | Allows for the study of α-tocopherol distribution in various tissues with differing concentrations. |
Compound Index
| Compound Name |
|---|
| α-Tocopherol |
| α-Tocopheryl acetate |
| Acetone |
| Aminoadipic acid |
| Butanol |
| Chloroform |
| Dibenzanthracene |
| Ethyl acetate |
| Hexane |
| Hydroxypropanedioic acid |
| L-leucine |
| Linoleoyl-arachidonoyl-glycerol |
| Menaquinone-4 |
| Methanol |
| Phylloquinone |
| Sphingomyelin |
| Valine |
Future Research Directions and Translational Potential of Alpha Tocopherol Acetate
Elucidation of Specific Molecular Targets and Signaling Networks
Future research on alpha-tocopherol (B171835) acetate (B1210297) is poised to move beyond its well-established role as a potent antioxidant and delve deeper into its non-antioxidant functions, specifically by identifying its precise molecular targets and dissecting its influence on intricate signaling networks. nih.gov While the antioxidant properties of the alpha-tocopherol moiety are significant, emerging evidence strongly suggests that it also functions as a signaling molecule, capable of modulating gene expression and cellular processes through specific interactions with proteins such as receptors and transcription factors. nih.govmdpi.com
A key area of investigation involves the comprehensive mapping of protein-ligand interactions. Alpha-tocopherol has been shown to modulate the activity of several key enzymes involved in cellular signaling cascades. For instance, it can inhibit protein kinase C (PKC) and 5-lipoxygenase, while activating protein phosphatase 2A and diacylglycerol kinase. mdpi.comnih.gov The inhibition of PKC, in particular, is a crucial non-antioxidant function that can impact cell proliferation. mdpi.com Further research is needed to identify the full spectrum of proteins that directly bind to alpha-tocopherol and to understand how this binding alters their function.
In addition to enzymatic regulation, alpha-tocopherol influences the activity of various transcription factors, thereby directly affecting gene expression. nih.govmdpi.com Studies have identified transcription factors such as pregnane (B1235032) X receptor (PXR) as being responsive to alpha-tocopherol levels. mdpi.comnih.gov Furthermore, alpha-tocopherol has been shown to modulate the expression of genes involved in lipid metabolism through sterol regulatory element-binding proteins (SREBPs), specifically SREBP1 and SREBP2. nih.gov In the context of cancer prevention, alpha-tocopherol has been found to target the Akt signaling pathway, a critical regulator of cell survival and proliferation. researchgate.net Research indicates that it can downregulate Akt in esophageal cancer models. researchgate.net
The following table summarizes some of the known molecular targets of alpha-tocopherol and their associated signaling pathways:
| Molecular Target | Signaling Pathway/Process Affected | Potential Downstream Effects |
| Protein Kinase C (PKC) | Inhibition of PKC activity | Regulation of cell proliferation |
| 5-lipoxygenase | Inhibition of activity | Modulation of inflammatory pathways |
| Protein Phosphatase 2A | Activation of activity | Regulation of cellular signaling |
| Diacylglycerol Kinase | Activation of activity | Modulation of lipid signaling |
| Pregnane X Receptor (PXR) | Regulation of gene expression | Influence on xenobiotic and endobiotic metabolism |
| SREBP1 and SREBP2 | Regulation of gene expression | Control of lipid and cholesterol homeostasis |
| Akt | Inhibition of Akt signaling pathway | Attenuation of cell survival and proliferation signals |
| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Increased expression of downstream targets (e.g., PTEN) | Chemoprevention in early-stage cancer |
Future studies employing advanced proteomics and molecular biology techniques will be instrumental in identifying novel binding partners of alpha-tocopherol and in constructing a comprehensive map of the signaling networks it modulates. This will provide a deeper understanding of its physiological roles and its potential as a therapeutic agent.
Investigation of Differential Effects of Stereoisomers on Cellular Processes
Alpha-tocopherol possesses three chiral centers, resulting in eight possible stereoisomers (RRR, RSR, RRS, RSS, SRR, SSR, SRS, and SSS). nih.gov The naturally occurring form is RRR-α-tocopherol, while synthetic alpha-tocopherol, often used in supplements and fortification, is an equal mixture of all eight stereoisomers, termed all-rac-α-tocopherol. nih.govchimia.ch A critical area for future research is to elucidate the distinct biological and cellular effects of these individual stereoisomers.
The differential effects of stereoisomers begin at the level of absorption and distribution, which is largely governed by the hepatic α-tocopherol transfer protein (α-TTP). nih.govresearchgate.net α-TTP exhibits a strong preference for the RRR-form and, to a lesser extent, the other 2R stereoisomers (RSR, RRS, RSS). nih.govresearchgate.net The 2S stereoisomers (SRR, SSR, SRS, SSS) have a much lower affinity for α-TTP and are consequently less retained in the body. nih.govresearchgate.net This selective binding is a key determinant of the higher bioavailability and biological activity of the natural RRR-form compared to the synthetic all-rac-form. nih.govresearchgate.net
While the preferential binding of α-TTP is well-documented, the specific downstream cellular consequences of the different stereoisomers are less understood. Future investigations should focus on whether the 2S-forms, despite their lower bioavailability, exert any unique biological activities or if they are largely inactive. It is plausible that even at lower concentrations, these stereoisomers could interact with different molecular targets or influence cellular processes in ways distinct from the RRR-form.
Research should be directed towards comparing the effects of individual stereoisomers on:
Gene expression: Do different stereoisomers differentially regulate the expression of specific genes?
Enzyme activity: Are there variations in how each stereoisomer modulates the activity of enzymes like PKC or other kinases and phosphatases?
Cell signaling pathways: Do the 2S-isomers, for example, have any impact on signaling cascades, even if transiently?
The following table highlights the key differences in the biological handling of α-tocopherol stereoisomers:
| Stereoisomer Group | Affinity for α-TTP | Relative Bioavailability | Primary Fate in the Body |
| RRR-α-tocopherol (natural) | High | High | Secreted from the liver into circulation |
| 2R-stereoisomers (RSR, RRS, RSS) | Moderate | Moderate | Secreted from the liver, but to a lesser extent than RRR |
| 2S-stereoisomers (SRR, SSR, SRS, SSS) | Low | Very Low | Preferentially metabolized and excreted |
By employing stereochemically pure forms of each isomer in in vitro and in vivo studies, researchers can gain a more precise understanding of their individual contributions to cellular function. This knowledge is crucial for optimizing the formulation of alpha-tocopherol acetate for various health applications.
Advanced Delivery Systems for Enhanced Bioavailability and Targeted Action
A significant challenge in harnessing the full therapeutic potential of this compound is its lipophilic nature and the rate-limiting step of hydrolysis of the acetate ester in the intestine for absorption. nih.gov Future research will increasingly focus on the development of advanced delivery systems to overcome these limitations, thereby enhancing its bioavailability and enabling targeted delivery to specific tissues or cells.
One promising avenue is the use of lipid-based nanoformulations. These include nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Such systems can encapsulate this compound, protecting it from degradation in the gastrointestinal tract and facilitating its absorption. The small particle size of these formulations can also improve cellular uptake.
Another innovative approach involves the conjugation of alpha-tocopherol to other molecules to create novel delivery vehicles. For instance, the lipophilic nature of alpha-tocopherol has been exploited in the design of siRNA (small interfering RNA) delivery systems. mdpi.com By attaching alpha-tocopherol to siRNA molecules, researchers can leverage the body's natural lipoprotein transport pathways for targeted delivery, particularly to the liver. mdpi.com This strategy could be adapted for the delivery of other therapeutic agents as well.
Future research in this area should explore:
The development of stimuli-responsive delivery systems: These could be designed to release this compound in response to specific physiological cues, such as changes in pH or the presence of certain enzymes, allowing for more precise targeting.
The use of bioconjugation to target specific cell types: By attaching ligands that bind to receptors overexpressed on cancer cells, for example, it may be possible to deliver this compound directly to tumors.
The optimization of formulation parameters: This includes particle size, surface charge, and encapsulation efficiency, to maximize bioavailability and therapeutic efficacy.
The table below outlines some advanced delivery strategies for this compound:
| Delivery System | Mechanism of Action | Potential Advantages |
| Nanoemulsions | Encapsulation in small lipid droplets | Increased surface area for absorption, improved stability |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a solid lipid core | Controlled release, protection from degradation |
| Nanostructured Lipid Carriers (NLCs) | Encapsulation in a blend of solid and liquid lipids | Higher loading capacity, improved stability |
| Lipid Conjugation (e.g., with siRNA) | Covalent attachment to therapeutic molecules | Targeted delivery via lipoprotein pathways, enhanced cellular uptake |
By advancing these delivery technologies, it will be possible to improve the therapeutic index of this compound and unlock its potential in a wider range of clinical applications.
Personalized Nutrition and Genetic Influences on Response to this compound
The concept of "one-size-fits-all" dietary recommendations is being increasingly challenged by the growing field of nutrigenetics, which studies the interplay between genetic variation and nutrient metabolism. frontiersin.orggeneusdna.com There is substantial interindividual variability in the way people absorb, metabolize, and respond to alpha-tocopherol, and much of this variability can be attributed to genetic factors. nih.govmdpi.com Future research in personalized nutrition will aim to leverage this genetic information to provide tailored recommendations for this compound intake.
Several genes have been identified that play a crucial role in alpha-tocopherol metabolism and status. Variations, such as single nucleotide polymorphisms (SNPs), in these genes can significantly impact an individual's vitamin E levels and their response to supplementation. Key genes of interest include:
α-TTP (alpha-tocopherol transfer protein): As the primary regulator of alpha-tocopherol levels in the body, mutations in the gene encoding α-TTP can lead to severe vitamin E deficiency. nih.gov More subtle variations may contribute to less efficient alpha-tocopherol handling.
SCARB1 (Scavenger Receptor Class B Member 1): This gene encodes for a receptor involved in the uptake of tocopherols (B72186) into the liver. mdpi.com SNPs in SCARB1 have been shown to influence plasma tocopherol concentrations. mdpi.com
APOE (Apolipoprotein E): The APOE genotype is a known modulator of lipoprotein metabolism and has been shown to affect the transport and degradation of alpha-tocopherol. mdpi.comnih.gov The APOE4 allele, for instance, is associated with lower tissue levels of vitamin E. nih.gov
CYP4F2 and CYP3A4 (Cytochrome P450 enzymes): These enzymes are involved in the catabolism of tocopherols. nih.gov Genetic polymorphisms in these genes can alter the rate at which alpha-tocopherol is broken down and eliminated from the body. nih.gov
Future research should focus on:
Identifying additional genetic variants that influence alpha-tocopherol metabolism and response.
Conducting human intervention studies that stratify participants based on their genotype to determine the optimal intake of this compound for different genetic profiles.
Developing algorithms that integrate genetic information with other factors, such as diet and lifestyle, to generate personalized nutritional advice.
The following table summarizes key genes and their influence on alpha-tocopherol status:
| Gene | Function | Impact of Genetic Variation |
| α-TTP | Preferential binding and secretion of α-tocopherol from the liver | Variations can lead to impaired α-tocopherol retention and deficiency |
| SCARB1 | Hepatic uptake of tocopherols | Polymorphisms can influence plasma tocopherol levels |
| APOE | Lipoprotein metabolism and transport of α-tocopherol | The APOE4 allele is associated with lower tissue vitamin E levels |
| CYP4F2/CYP3A4 | Catabolism and breakdown of α-tocopherol | Variants can alter the rate of α-tocopherol metabolism |
By understanding the genetic basis for the variable response to this compound, it will be possible to move towards a more precise and effective approach to vitamin E nutrition.
Integration with Omics Technologies (Proteomics, Metabolomics)
The advent of "omics" technologies, such as proteomics and metabolomics, provides powerful tools for gaining a systems-level understanding of the biological effects of this compound. These approaches allow for the simultaneous measurement of thousands of proteins or metabolites, offering a comprehensive snapshot of the molecular changes that occur in response to alpha-tocopherol supplementation.
Proteomics can be used to:
Identify novel protein targets of alpha-tocopherol: By analyzing changes in protein expression and post-translational modifications, researchers can uncover new binding partners and downstream effectors of alpha-tocopherol.
Map the signaling pathways modulated by alpha-tocopherol: Proteomic data can be used to construct detailed signaling networks, providing a clearer picture of how alpha-tocopherol influences cellular processes.
Metabolomics offers the ability to:
Characterize the "vitamin E metabolome": This includes the identification and quantification of the various metabolites of alpha-tocopherol, such as carboxyethyl-hydroxychromans (CEHCs) and other breakdown products. nih.govnih.gov
Assess the impact of alpha-tocopherol on global metabolic profiles: By analyzing changes in the levels of various metabolites, researchers can understand how alpha-tocopherol influences pathways related to lipid metabolism, energy production, and oxidative stress. For example, metabolomic analyses have shown that vitamin E supplementation can lead to significant reductions in certain androgen metabolites. nih.gov
The integration of these omics technologies will be crucial for:
Discovering new biomarkers of alpha-tocopherol status and response: This could lead to the development of more sensitive and specific methods for assessing an individual's vitamin E needs.
Elucidating the complex mechanisms of action of alpha-tocopherol: By combining data from genomics, proteomics, and metabolomics, a more holistic understanding of alpha-tocopherol's role in the body can be achieved.
Future research should focus on applying these high-throughput technologies in well-designed human intervention studies to fully capitalize on their potential to unravel the intricate biological functions of this compound.
Long-Term Efficacy and Safety in Chronic Disease Prevention (mechanistic studies only)
While numerous clinical trials have investigated the role of alpha-tocopherol in the prevention of chronic diseases, the results have often been mixed. researchgate.net A key reason for this is the complex and multifaceted nature of these diseases, as well as the potential for alpha-tocopherol to have different effects depending on the biological context. Future research on the long-term efficacy of this compound in chronic disease prevention should prioritize mechanistic studies that aim to elucidate the underlying molecular pathways involved.
From a mechanistic standpoint, alpha-tocopherol's role in chronic disease prevention is thought to be mediated through several processes:
Antioxidant activity: By neutralizing free radicals and preventing lipid peroxidation, alpha-tocopherol can protect cells from oxidative damage, a key driver of many chronic diseases, including cardiovascular disease and neurodegenerative disorders. nih.govresearchgate.net
Anti-inflammatory effects: Alpha-tocopherol has been shown to modulate inflammatory pathways, which are implicated in the pathogenesis of numerous chronic conditions.
Modulation of cell signaling: As discussed previously, alpha-tocopherol can influence signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, which are critical in the context of cancer prevention. nih.gov
Gene regulation: The ability of alpha-tocopherol to regulate the expression of genes involved in various cellular processes, including myelination and synaptic function in the brain, suggests a role in maintaining long-term tissue health. oup.com
Future mechanistic studies should focus on:
Investigating the effects of alpha-tocopherol in specific preclinical models of chronic diseases: This will allow for a more controlled examination of its mechanisms of action.
Utilizing advanced imaging and molecular techniques to visualize and quantify the effects of alpha-tocopherol on cellular and tissue-level processes in vivo.
Conducting long-term studies in animal models to assess the impact of alpha-tocopherol on disease progression and to identify the key molecular events that are altered.
A long-term toxicity and carcinogenicity study in rats fed high doses of dl-alpha-tocopheryl acetate for 104 weeks found no alteration in growth rate or survival and the tumor profile was largely unaffected, apart from a trend towards fewer mammary tumors in females. nih.gov This suggests a good long-term safety profile, at least in this animal model. By focusing on the underlying mechanisms, future research will be better positioned to define the specific contexts in which this compound may be an effective agent for the prevention of chronic diseases.
Comparative Effectiveness Research with other Antioxidants and Bioactive Compounds
Future research on this compound necessitates rigorous comparative effectiveness studies to delineate its specific role and efficacy relative to other antioxidants and bioactive compounds. As this compound is a stable precursor, or prodrug, it must be enzymatically hydrolyzed to the biologically active alpha-tocopherol to exert its antioxidant effects. nih.govconatbio.com This fundamental characteristic underpins the varied outcomes observed when its effectiveness is compared to that of other compounds that possess intrinsic antioxidant activity.
Direct comparisons with its parent compound, alpha-tocopherol, consistently demonstrate that the acetate form lacks immediate antioxidant capacity in various in vitro assays. nih.govresearchgate.net Studies using chemiluminescence and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assays have shown that while DL-alpha-tocopherol and mixed tocopherols markedly inhibit oxidative processes, this compound exhibits no such activity. nih.govresearchgate.net Similarly, research on lung homogenates from newborn rabbits found that tissues from animals treated with alpha-tocopherol showed significantly decreased concentrations of lipid peroxidation products compared to those from animals treated with this compound. nih.gov This highlights that the therapeutic potential of the acetate ester is entirely dependent on its in vivo conversion.
| Compound | Assay/Model | Finding | Reference |
| This compound | DPPH Assay | No antioxidant activity detected. | nih.gov, researchgate.net |
| DL-Alpha-Tocopherol | DPPH Assay | Markedly decreased absorbency in a concentration-dependent manner. | nih.gov, researchgate.net |
| This compound | Newborn Rabbit Lung Homogenate (oxidant stress) | No significant decrease in thiobarbituric acid (TBA) reactants or pentane (B18724) production. | nih.gov |
| Alpha-Tocopherol | Newborn Rabbit Lung Homogenate (oxidant stress) | Decreased concentrations of TBA reactants and pentane production. | nih.gov |
Comparisons with other classes of bioactive compounds, such as flavonoids, have also yielded critical insights. In a study evaluating protective effects against the systemic toxicity of sulphur mustard, flavonoids like quercetin, gossypin, and HR flavone (B191248) offered significant protection. nih.gov In stark contrast, tocopherol acetate failed to provide any meaningful protection, showing a protective index of only 0.7 compared to indices of 4.7 to 6.7 for the flavonoids. nih.gov The flavonoids were effective in protecting against decreases in reduced and oxidized glutathione (B108866) and increases in malondialdehyde levels, whereas tocopherol acetate was not. nih.gov Such research suggests that for certain types of oxidative injury, compounds with inherent and potent antioxidant capabilities, like flavonoids, may be substantially more effective. nih.govnih.gov
| Compound | Protective Index (PI) against Sulphur Mustard Lethality | Effect on Body Weight Decrease | Effect on Oxidative Stress Markers (GSH, GSSG, MDA) | Reference |
| This compound | 0.7 (No protection) | Not protected | No protection | nih.gov |
| Quercetin | 4.7 | Significantly protected | Significantly protected | nih.gov |
| Gossypin | 6.7 | Significantly protected | Significantly protected | nih.gov |
| HR Flavone | 5.6 | Significantly protected | Significantly protected | nih.gov |
Future comparative studies should extend to a wider array of bioactive molecules and focus on specific, well-defined clinical and physiological endpoints. This includes comparisons with other lipid-soluble antioxidants (e.g., tocotrienols, carotenoids) and water-soluble antioxidants like ascorbic acid, with which vitamin E is known to have a synergistic relationship. mdpi.comnih.gov Research investigating combinations of this compound with other compounds, such as ascorbic acid and selenium, has shown protective effects against liver damage, suggesting that its role may be more pronounced as part of a multi-component antioxidant strategy. nih.gov Understanding these comparative and synergistic effects is crucial for defining the optimal translational applications for this compound.
Development of Novel Research Models for Specific Biological Questions
Advancing the understanding of this compound's translational potential is highly dependent on the development and application of novel research models designed to answer specific biological questions. Given that this compound functions as a prodrug, a key research focus is to elucidate the dynamics of its absorption, tissue-specific hydrolysis, and subsequent bioavailability of active alpha-tocopherol. nih.govresearchgate.net
In Vitro and Ex Vivo Models: Sophisticated in vitro models are essential for dissecting cellular and molecular mechanisms. The use of human enterocyte-like Caco-2 TC7 cells has been employed to compare the absorption and secretion of this compound with alpha-tocopherol and α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) 1000 (TPGS). mdpi.com Such models allow for detailed investigation of the metabolic processes within intestinal cells. For dermatological applications, ex vivo skin permeation models, such as those using Franz diffusion cells with human cadaver skin or neonatal rat epidermis, are invaluable for characterizing how different formulations affect the penetration of this compound and its conversion to the active form in distinct skin layers. researchgate.netresearchgate.netnih.gov These models have demonstrated that while the acetate form can penetrate into deeper skin layers, its hydrolysis to free alpha-tocopherol is slow and limited. nih.govnih.gov
In Vivo Models: Animal models remain critical for studying the systemic effects and metabolic fate of this compound. In vivo studies in rats have been instrumental in demonstrating that topical application of the acetate form can lead to its hydrolysis in the viable epidermis, providing sufficient free vitamin E for protection against UV radiation-induced damage. nih.gov The use of animal models also allows for comprehensive pharmacokinetic analysis and the assessment of biological efficacy in various tissues, such as the liver and muscle. nih.govnih.gov Furthermore, advanced analytical techniques like mass spectrometry-based metabolomics are being applied in mouse and human studies to identify novel metabolites and metabolic pathways of tocopherol, providing a deeper understanding of its in vivo disposition. nih.gov
In Silico Models: Computational or in silico models represent a burgeoning area of research that can accelerate the study of this compound. Molecular docking simulations are being used to predict the interactions between alpha-tocopherol esters and the enzymatic tunnels of lipases, which are responsible for their biotransformation. frontiersin.org These models can help to understand the structural requirements for efficient hydrolysis and can be used to compare the enzymatic processing of different tocopheryl esters. frontiersin.org Similarly, computational studies can model the interaction of tocopherols with carrier proteins and cellular membranes, offering preliminary insights into transport and distribution mechanisms before experimental validation. semanticscholar.org
The integrated use of these diverse and evolving research models—from molecular simulations to complex tissue cultures and whole-organism studies—will be paramount in addressing key biological questions. This includes clarifying the efficiency of enzymatic conversion in different target tissues, identifying factors that regulate this process, and ultimately determining the most effective strategies for leveraging the stability of this compound for therapeutic and preventative applications.
| Model Type | Example/Application | Key Biological Question Addressed | Key Findings | Reference |
| In Vitro | Caco-2 TC7 intestinal cells | Mechanisms of intestinal absorption and secretion | Compares absorption rates of different vitamin E forms; demonstrates basolateral secretion. | mdpi.com |
| Ex Vivo | Franz diffusion cells with human/animal skin | Dermal penetration and metabolic conversion | Characterizes formulation effects on skin permeation; shows slow hydrolysis of the acetate form. | nih.gov, researchgate.net |
| In Vivo | Rat models with topical application | Efficacy for UV protection and rate of hydrolysis in skin | Demonstrates that the acetate acts as a prodrug, slowly releasing active vitamin E for protection. | nih.gov |
| In Silico | Molecular docking simulations | Interaction with enzymes for biotransformation | Predicts the binding and passage of tocopheryl esters through lipase (B570770) enzymatic tunnels. | frontiersin.org |
Q & A
Q. How do observational studies address biases when comparing ATANS to randomized controlled trial (RCT) data?
- Methodological Answer : Observational designs (e.g., patient-preference studies) lack randomization but use pollen standardization and propensity scoring to reduce confounding. For example, ATANS’ 56% patient-rated efficacy vs. BNS’ 69% (p<0.05) reflects real-world preferences but requires validation in RCTs .
Data Contradictions and Resolutions
Q. Why do some studies report ATANS as inferior to corticosteroids despite comparable symptom scores?
- Resolution : While ATANS matches BNS in symptom reduction (0.98 vs. 0.92 mean score), endoscopic improvements favor BNS (2.04 vs. 0.85 reduction; p<0.01). This suggests ATANS alleviates symptoms faster but lacks anti-inflammatory depth, necessitating combination therapies for mucosal healing .
Q. How to reconcile ATANS’ variable efficacy across pollen seasons?
- Resolution : Pollen intensity (e.g., birch vs. grass) modulates ATANS’ performance. In trials with stable pollen exposure, ATANS showed consistent efficacy, but declining pollen counts (e.g., LT group) artificially inflated perceived effectiveness. Stratified analyses by pollen type/severity are critical .
Methodological Tables
Q. Table 1. Key Efficacy Metrics in ATANS Trials
Q. Table 2. Stability of this compound Formulations
| Temperature | Excipient | Stability Duration (Days) | Degradation Threshold | Source |
|---|---|---|---|---|
| 25°C | Lactose | 60 | ≤10% | |
| 8°C | Lactose | 60 | ≤10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
